molecular formula C8H10FNO B053614 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS No. 116922-66-8

2-(4-Fluoropyridin-3-yl)propan-2-ol

Cat. No.: B053614
CAS No.: 116922-66-8
M. Wt: 155.17 g/mol
InChI Key: TYSJRLWNDXAKTF-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-3-yl)propan-2-ol is a versatile fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring system, a common pharmacophore in bioactive molecules, which is strategically substituted with a fluorine atom and a tertiary alcohol. The presence of fluorine, a key element in modern drug design, can profoundly influence a molecule's properties by modulating its electron distribution, metabolic stability, and lipophilicity, ultimately impacting its potency and pharmacokinetic profile . This chemical serves as a critical synthetic intermediate for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. Researchers utilize such fluorinated pyridine derivatives in the synthesis of more complex molecules targeting various enzymes, including kinases and histone deacetylases (HDACs) . The propan-2-ol moiety provides a handle for further chemical modifications, making it a valuable precursor for creating diverse chemical libraries. Its primary research applications include serving as a key intermediate in the development of small molecule inhibitors, as a scaffold for fragment-based drug design, and in the synthesis of potential PET imaging agents using fluorine-18 isotopes, given the established utility of fluorinated pyridines in medical imaging . Please note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSJRLWNDXAKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CN=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 116922-66-8 Synonyms:


-Dimethyl-4-fluoro-3-pyridinemethanol; 4-Fluoro-3-(2-hydroxypropan-2-yl)pyridine
Molecular Formula: 

Molecular Weight: 155.17 g/mol

Executive Summary

2-(4-Fluoropyridin-3-yl)propan-2-ol is a specialized heterocyclic building block characterized by a trisubstituted pyridine ring. Its structure features a labile fluorine atom at the 4-position and a sterically demanding tertiary alcohol at the 3-position. This unique substitution pattern makes it a "privileged fragment" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. The molecule serves as a dual-functional scaffold: the fluorine atom acts as a highly reactive handle for nucleophilic aromatic substitution (


), while the tertiary alcohol provides a stable, solubility-enhancing polar motif that resists oxidative metabolism.

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and experimental design.

PropertyValueContext/Notes
Appearance Off-white to pale yellow solidLow melting point solid; often an oil if impure.
Boiling Point ~259°C (Predicted)High boiling point due to H-bonding.
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing F atom.[1]
LogP 1.45Moderate lipophilicity; suitable for drug-like fragments.
H-Bond Donors 1 (OH)The tertiary alcohol is a specific donor.
H-Bond Acceptors 2 (N, O)Pyridine nitrogen and hydroxyl oxygen.
Solubility DMSO, Methanol, DCM, EtOAcModerate water solubility due to the polar alcohol group.

Synthetic Methodologies

The synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol requires precise control over regioselectivity, specifically avoiding the formation of "pyridynes" (dehydro-pyridines) which lead to polymerization.

Method A: Halogen-Metal Exchange (Preferred Route)

This method utilizes 3-bromo-4-fluoropyridine as the starting material. The bromine at position 3 is selectively exchanged for lithium due to the stabilizing chelating effect of the adjacent fluorine and the inherent lability of the C-Br bond.

  • Protocol Overview:

    • Starting Material: 3-Bromo-4-fluoropyridine.[2]

    • Reagent: n-Butyllithium (1.1 equiv).[3]

    • Solvent: Anhydrous THF (strictly dry).

    • Temperature: -78°C (Critical).

    • Electrophile: Acetone (excess).

Expert Insight: The temperature must be maintained at -78°C during the lithiation step.[3] If the temperature rises above -60°C, the 3-lithio-4-fluoropyridine intermediate will undergo


-elimination of LiF to form 3,4-pyridyne, resulting in intractable tars.
Method B: Grignard Addition to Esters

Alternatively, the molecule can be synthesized from methyl 4-fluoronicotinate (methyl 4-fluoropyridine-3-carboxylate) via a double addition of methylmagnesium bromide.

  • Protocol Overview:

    • Starting Material: Methyl 4-fluoronicotinate.[4]

    • Reagent: Methylmagnesium bromide (MeMgBr) (2.5 equiv).

    • Conditions: THF/Ether, 0°C to RT.

    • Note: This route avoids cryogenic lithiation but requires the availability of the ester precursor.

Visualization: Synthesis Workflow (Method A)

Synthesis Start 3-Bromo-4-fluoropyridine Inter Intermediate: 3-Lithio-4-fluoropyridine Start->Inter Product 2-(4-Fluoropyridin-3-yl)propan-2-ol (Target) Inter->Product Reagent1 n-BuLi THF, -78°C Reagent1->Inter Reagent2 Acetone -78°C -> RT

Figure 1: Cryogenic synthesis route via halogen-metal exchange. Strict temperature control prevents pyridyne formation.

Reactivity Profile & Transformations

The chemical utility of 2-(4-Fluoropyridin-3-yl)propan-2-ol is defined by the orthogonality of its functional groups: the electrophilic C4-fluorine and the nucleophilic/acid-sensitive C3-alcohol.

Nucleophilic Aromatic Substitution ( )

The fluorine atom at C4 is highly activated towards nucleophilic displacement. The pyridine nitrogen (electron-withdrawing) renders the C4 position electrophilic. This reactivity is enhanced because the fluorine is para to the nitrogen.

  • Scope: Reacts with primary/secondary amines, alkoxides, and thiols.

  • Conditions: Typically requires a base (

    
    , 
    
    
    
    or DIPEA) in polar aprotic solvents (DMSO, DMF, NMP) at elevated temperatures (60-100°C).
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Self-Validation: The disappearance of the fluorine signal in

    
     NMR (-100 to -130 ppm range typically) confirms the reaction progress.
    
Dehydration (Side Reaction vs. Intentional)

The tertiary alcohol is prone to acid-catalyzed dehydration to form the isopropenyl group.

  • Risk: In strong acidic media (e.g., HCl, TFA), the molecule may convert to 4-fluoro-3-(prop-1-en-2-yl)pyridine.

  • Utility: This can be a desired pathway if an alkene handle is needed for Heck coupling or hydrogenation.

Visualization: Divergent Reactivity

Reactivity Target 2-(4-Fluoropyridin-3-yl)propan-2-ol SNAr_Path Reaction with Amines (HNR2) Base, Heat Target->SNAr_Path Dehyd_Path Acidic Conditions (H+, Heat) Target->Dehyd_Path Prod_SNAr 4-Amino-3-(2-hydroxypropan-2-yl)pyridine (Kinase Inhibitor Scaffold) SNAr_Path->Prod_SNAr Prod_Alkene 4-Fluoro-3-isopropenylpyridine (Dehydration Product) Dehyd_Path->Prod_Alkene

Figure 2: The divergent reactivity profile. The C4-Fluorine allows for library generation via S_NAr, while the tertiary alcohol requires protection from strong acids to prevent dehydration.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a classic "fragment" used to probe binding pockets.

  • Solubility: The hydrophilic alcohol counteracts the lipophilicity of the aromatic ring, improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

  • Metabolic Blocking: The tertiary alcohol is sterically hindered and does not undergo oxidation to a ketone (unlike secondary alcohols) or carboxylic acid (unlike primary alcohols). It effectively "caps" the metabolic soft spot.

Bioisosteres

The 2-hydroxypropan-2-yl group is often used as a bioisostere for:

  • Ketones/Aldehydes: Providing H-bond interactions without the electrophilic risk.

  • Sulfoxides: Matching polarity and geometry.

Safety and Handling

  • Hazards: Like many fluoropyridines, this compound causes skin irritation and serious eye irritation (H315, H319).

  • Specific Danger: Reaction with strong acids may release HF traces or volatile fluorinated alkenes.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The fluorine bond is stable, but the alcohol can be hygroscopic.

References

  • BLD Pharm. (2025). Product Analysis: 2-(4-Fluoropyridin-3-yl)propan-2-ol (CAS 116922-66-8).[5] Retrieved from

  • Schlosser, M., et al. (2005). Site-selective nucleophilic substitution reactions of pentafluoropyridine. New Journal of Chemistry. Retrieved from

  • BenchChem. (2025).[1][3] Application Notes: Lithiation of 3-Bromopyridine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Fluorinated Pyridine Derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2021). C2 Amination of Pyridine and General Pyridine Functionalization. Retrieved from

Sources

The Strategic Role of 2-(4-Fluoropyridin-3-yl)propan-2-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of medicinal chemistry. This guide delves into the significance and potential applications of 2-(4-Fluoropyridin-3-yl)propan-2-ol, a structurally intriguing building block. While not a therapeutic agent in itself, its constituent motifs—the 4-fluoropyridine ring and the tertiary alcohol on a propane backbone—are prevalent in a multitude of successful pharmaceuticals. This document will explore the synthetic accessibility of this and related compounds, the physicochemical advantages conferred by its structural elements, and its prospective utility in the design of novel therapeutics. Through an analysis of analogous structures in approved drugs, we will illuminate the potential of 2-(4-Fluoropyridin-3-yl)propan-2-ol as a valuable synthon for researchers and scientists in the pharmaceutical industry.

Introduction: The Rationale for Fluorinated Pyridines in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability without significantly increasing its steric bulk.[1] The pyridine ring, a common motif in pharmaceuticals, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility. The combination of these two features in fluorinated pyridines creates a privileged scaffold in medicinal chemistry.[2][3]

2-(4-Fluoropyridin-3-yl)propan-2-ol represents a specific embodiment of this principle, offering a tertiary alcohol as a key functional group for further chemical modification or as a hydrogen bond donor. Its strategic importance lies in its potential as a fragment or intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, from infectious diseases to oncology.

Synthesis and Chemical Properties

The synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol is not extensively documented in publicly available literature, suggesting it is a novel or specialized building block. However, its synthesis can be logically approached through established organometallic reactions. A plausible synthetic route would involve the Grignard reaction of a suitable methylmagnesium halide with a 3-acetyl-4-fluoropyridine precursor.

General Synthetic Protocol for 2-(Aryl)propan-2-ol Derivatives

The synthesis of analogous compounds, such as 2-(pyridin-3-yl)propan-2-ol, has been reported and provides a template for the synthesis of the title compound.[4]

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of the appropriate acetylpyridine derivative (e.g., 3-acetyl-4-fluoropyridine) in an anhydrous ether like tetrahydrofuran (THF).

  • Grignard Reagent Addition: The solution is cooled to 0°C in an ice bath. A solution of methylmagnesium bromide (or a similar organometallic reagent like methyllithium) in a suitable solvent is added dropwise via the dropping funnel.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-(aryl)propan-2-ol.

DOT Diagram of a Plausible Synthetic Pathway:

G start 3-Acetyl-4-fluoropyridine reagent 1. CH3MgBr, THF, 0°C 2. Aqueous workup start->reagent product 2-(4-Fluoropyridin-3-yl)propan-2-ol reagent->product

Caption: Plausible synthetic route to 2-(4-Fluoropyridin-3-yl)propan-2-ol.

The Role in Drug Discovery: A Fragment-Based Perspective

While 2-(4-Fluoropyridin-3-yl)propan-2-ol itself is not a known drug, its structural components are present in numerous bioactive molecules. This section will analyze the contribution of the 4-fluoropyridine and the propan-2-ol linker to pharmacological activity.

The 4-Fluoropyridine Moiety

The 4-fluoropyridine unit is a valuable pharmacophore. The fluorine atom at the 4-position can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1][2]

The Propan-2-ol Linker

The 2-hydroxypropyl group serves as a versatile linker. The tertiary alcohol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. This linker also provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation. A prominent example of a drug featuring a substituted propan-2-ol core is the antifungal agent Fluconazole.[5][6]

DOT Diagram of Key Structural Features and Their Contributions:

G cluster_0 2-(4-Fluoropyridin-3-yl)propan-2-ol cluster_1 Pharmacological Contributions A 4-Fluoropyridine Moiety C Metabolic Stability pKa Modulation Binding Interactions A->C B Propan-2-ol Linker D Hydrogen Bonding Conformational Flexibility Scaffold for Derivatization B->D

Sources

Technical Assessment: Thermodynamic Stability of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability assessment of 2-(4-Fluoropyridin-3-yl)propan-2-ol . This molecule presents a unique "dual-liability" profile due to the juxtaposition of an electron-deficient aromatic system (4-fluoropyridine) and an acid-sensitive tertiary alcohol.

  • Primary Risk (Acidic Conditions): Rapid E1 dehydration to form the isopropenyl derivative. The tertiary carbocation intermediate, while destabilized by the electron-poor pyridine ring, is sufficiently stabilized by the gem-dimethyl effect to facilitate elimination.

  • Secondary Risk (Basic/Nucleophilic Conditions): Nucleophilic Aromatic Substitution (

    
    )  at the C4 position. The fluorine atom is activated by the para-nitrogen, making it susceptible to displacement by hydroxide, water, or nucleophilic excipients, despite steric shielding from the C3-substituent.
    
  • Thermodynamic Sweet Spot: Theoretical modeling suggests maximum stability in a narrow, weakly acidic to neutral pH window (pH 5.0–6.5), balancing dehydration kinetics against hydrolytic defluorination.

Structural Analysis & Molecular Liabilities

Electronic Structure & Reactivity

The stability of this molecule is governed by the interaction between the pyridine ring and its substituents.

  • The Pyridine Core: The nitrogen atom is electronegative, exerting an inductive (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and mesomeric (
    
    
    
    ) withdrawal effect. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack but resistant to electrophilic attack.
  • 4-Fluoro Substituent: Located para to the ring nitrogen, this position is highly activated for

    
    . The strong C–F bond is paradoxically a good leaving group in this context due to the high electronegativity stabilizing the transition state (Meisenheimer complex).[1]
    
  • 3-(2-Hydroxypropan-2-yl) Group: This tertiary alcohol is bulky.

    • Steric Effect: The gem-dimethyl group provides significant steric bulk ortho to the fluorine. This likely retards

      
       kinetics compared to 4-fluoropyridine, but does not eliminate the risk.
      
    • Electronic Effect: The alcohol is a weak electron donor via hyperconjugation but is attached to a meta-position relative to the nitrogen, limiting resonance stabilization of the ring.

Degradation Pathway A: Acid-Catalyzed Dehydration (E1)

Under acidic stress or high thermal conditions, the hydroxyl group protonates (


), creating a good leaving group.
  • Mechanism: E1 Elimination.

  • Intermediate: A tertiary carbocation at the benzylic-like position.[2]

  • Kinetics: While the electron-deficient pyridine ring destabilizes the carbocation (relative to a phenyl ring), the two methyl groups provide sufficient hyperconjugative stabilization to allow the reaction to proceed.

  • Product: 4-Fluoro-3-(prop-1-en-2-yl)pyridine (Alkene).

Degradation Pathway B: Nucleophilic Defluorination ( )

Under basic conditions or in the presence of nucleophilic excipients (e.g., amines, stearates).

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Kinetics: Rate-limiting step is the formation of the Meisenheimer complex.[1]

  • Product: 4-Hydroxy-3-(2-hydroxypropan-2-yl)pyridine (Pyridone tautomer) or excipient adducts.

Visualizing the Degradation Network

The following diagram illustrates the competitive degradation pathways based on environmental triggers.

DegradationPathways Parent 2-(4-Fluoropyridin-3-yl) propan-2-ol (Target Molecule) Protonated Protonated Intermediate (-OH2+) Parent->Protonated Acid (H+) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Parent->Meisenheimer Nucleophile (OH-, H2O) Carbocation Tertiary Carbocation (Rate Limiting Step) Protonated->Carbocation -H2O (Slow) Alkene Dehydration Product (Alkene) Carbocation->Alkene -H+ (Elimination) Hydrolysis Hydrolysis Product (4-Pyridone derivative) Meisenheimer->Hydrolysis -F (Elimination)

Caption: Competitive degradation pathways showing Acid-Catalyzed Dehydration (Left/Red) vs. Base-Mediated


 (Right/Blue).

Experimental Assessment Protocols

To validate the theoretical profile, the following stress testing protocol (grounded in ICH Q1A R2) is recommended. This protocol is designed to be self-validating by including mass balance checks.

Stress Testing (Forced Degradation) Workflow
Stress ConditionConditionsDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C24–72 Hours5–20%Confirms E1 dehydration susceptibility.
Base Hydrolysis 0.1 N NaOH, 40°C24–72 Hours5–20%Confirms

defluorination kinetics. Note lower temp to avoid secondary degradation.
Oxidation 3% H₂O₂24 Hours5–20%Assesses Pyridine N-oxide formation.
Thermal 80°C (Solid State)7 Days<5%Assesses solid-state crystal lattice stability.
Photostability 1.2M lux hoursN/AN/APer ICH Q1B; Pyridines can be photosensitive.
Kinetic Modeling Protocol (Arrhenius)

To predict shelf-life, generate an Arrhenius plot using the dehydration rate constants (


).
  • Preparation: Dissolve analyte in pH 4.5 buffer (worst-case acidic scenario).

  • Incubation: Aliquot into sealed HPLC vials at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Analyze by HPLC-UV/MS at

    
     hours.
    
  • Calculation:

    • Plot

      
       vs. time to confirm First-Order kinetics.[3]
      
    • Extract rate constant

      
       for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).[3]
    • Calculate Activation Energy (

      
      ) using slope 
      
      
      
      .[3]

Self-Validating Step: If the Arrhenius plot is non-linear, it indicates a change in mechanism (e.g., shift from E1 to competing hydrolysis) at higher temperatures, invalidating the extrapolation.

Experimental Workflow Diagram

This workflow ensures data integrity and adherence to regulatory standards.

StabilityWorkflow Start Sample Preparation (API + Buffer/Excipient) Stress Stress Incubation (Heat/pH/Light) Start->Stress Quench Quench/Neutralization (Stop Reaction) Stress->Quench Analysis HPLC-PDA-MS Analysis (Identify Impurities) Quench->Analysis Validation Mass Balance Check (Sum of API + Imps = 100%?) Analysis->Validation Validation->Analysis Fail (Re-evaluate Method) Decision Shelf-Life Prediction (Arrhenius Extrapolation) Validation->Decision Pass

Caption: Step-by-step experimental workflow for thermodynamic stability assessment ensuring mass balance.

Formulation & Mitigation Strategies

Based on the chemical liabilities identified, the following mitigation strategies are recommended for drug product development:

  • pH Control: The stability profile implies a "U-shaped" pH-rate profile.

    • Avoid Acid: Prevents protonation of the alcohol (Dehydration).

    • Avoid Strong Base: Prevents attack on the C-F bond (

      
      ).
      
    • Target:pH 5.5 – 6.5 is likely the thermodynamic stable zone.

  • Excipient Selection:

    • Avoid nucleophilic excipients (e.g., sodium lauryl sulfate, stearic acid salts) which could displace the fluorine.

    • Use non-hygroscopic fillers (e.g., Mannitol) to prevent moisture-mediated hydrolysis.

  • Packaging: Use moisture-barrier packaging (e.g., Alu/Alu blisters) to mitigate hydrolysis risks.

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] International Council for Harmonisation.[4][7] Link

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (5th Ed.). Wiley. (Refer to Pyridine reactivity and Nucleophilic substitution sections). Link

  • Loudon, M. (2009). Organic Chemistry.[2][9][10][11] Roberts and Company. (Refer to E1 Elimination mechanisms of tertiary alcohols). Link

  • Carstensen, J. T. (2000). Solution Kinetics. In: Drug Stability: Principles and Practices.[4][5] CRC Press. Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed synthetic protocols for the preparation of 2-(4-fluoropyridin-3-yl)propan-2-ol, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide outlines two primary, reliable synthetic pathways to the target tertiary alcohol, designed for practical implementation in a laboratory setting.

Introduction: The Significance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can lead to profound changes in a molecule's properties.[1] The high electronegativity and small size of fluorine can modulate the pKa of the pyridine nitrogen, influence intermolecular interactions, and block sites of metabolism.[1] Tertiary alcohols, such as the target compound, are also valuable functional groups that can serve as key intermediates or as part of a final active pharmaceutical ingredient (API). The synthesis of 2-(4-fluoropyridin-3-yl)propan-2-ol, therefore, represents a convergence of two important structural features in modern drug design.

Synthetic Strategies: An Overview

The synthesis of 2-(4-fluoropyridin-3-yl)propan-2-ol can be efficiently achieved through the addition of an organometallic reagent to a suitable carbonyl-containing precursor or a related electrophile. The two primary retrosynthetic disconnections for the target molecule lead to two logical forward synthetic routes, which will be detailed in this guide:

  • Route 1: Grignard reaction of a methylmagnesium halide with a 4-fluoropyridine-3-carbonyl precursor.

  • Route 2: Reaction of a 3-pyridyl organometallic reagent with acetone.

The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Synthesis via Grignard Addition to a 4-Fluoropyridine-3-carbonyl Precursor

This approach is predicated on the nucleophilic addition of a methyl Grignard reagent to an electrophilic carbonyl group at the 3-position of the 4-fluoropyridine ring. A plausible and accessible precursor for this reaction is methyl 4-fluoropyridine-3-carboxylate. The synthesis involves a two-step sequence: addition of the Grignard reagent to the ester, which forms the tertiary alcohol after reacting with two equivalents of the organometallic reagent.

Diagram of Synthetic Workflow: Route 1

Route_1_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Grignard Reaction Isonicotinic_acid_methyl_ester Isonicotinic acid methyl ester Methyl_3_nitro_4_pyridylcarboxylate Methyl 3-nitro-4-pyridylcarboxylate Isonicotinic_acid_methyl_ester->Methyl_3_nitro_4_pyridylcarboxylate Nitration Methyl_4_fluoropyridine_3_carboxylate Methyl 4-fluoropyridine-3-carboxylate Methyl_3_nitro_4_pyridylcarboxylate->Methyl_4_fluoropyridine_3_carboxylate Nucleophilic Aromatic Substitution (SNAr) with F- Methyl_4_fluoropyridine_3_carboxylate_2 Methyl 4-fluoropyridine-3-carboxylate Target_Molecule 2-(4-Fluoropyridin-3-yl)propan-2-ol Methyl_4_fluoropyridine_3_carboxylate_2->Target_Molecule Excess MeMgBr, then H3O+ quench

Caption: Workflow for the synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol via Route 1.

Protocol 1.1: Synthesis of Methyl 4-fluoropyridine-3-carboxylate

The synthesis of the key precursor, methyl 4-fluoropyridine-3-carboxylate, can be achieved from isonicotinic acid methyl ester. This involves a nitration step followed by a nucleophilic aromatic substitution (SNAr) to replace the nitro group with a fluorine atom. The nitro group is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine.[1]

Materials:

  • Isonicotinic acid methyl ester

  • Fuming nitric acid

  • Sulfuric acid

  • Cesium fluoride (CsF) or other fluoride source

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitration: Carefully add isonicotinic acid methyl ester to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture onto ice and neutralize with saturated NaHCO₃ solution. Extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-nitropyridine-4-carboxylate.

  • Fluorination: To a solution of methyl 3-nitropyridine-4-carboxylate in anhydrous DMSO, add an excess of CsF.[1] Heat the mixture (e.g., to 120 °C) and monitor the reaction by TLC until completion.[1]

  • Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain pure methyl 4-fluoropyridine-3-carboxylate.

Protocol 1.2: Synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol

This protocol details the addition of methylmagnesium bromide to the ester precursor. It is crucial to use at least two equivalents of the Grignard reagent as the first equivalent will react to form a ketone intermediate, which then reacts with a second equivalent to form the tertiary alcohol.[2]

Materials:

  • Methyl 4-fluoropyridine-3-carboxylate

  • Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of methyl 4-fluoropyridine-3-carboxylate in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add at least 2.2 equivalents of the MeMgBr solution dropwise via a syringe. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(4-fluoropyridin-3-yl)propan-2-ol.

Parameter Protocol 1.1 Protocol 1.2
Key Reagents Isonicotinic acid methyl ester, HNO₃/H₂SO₄, CsFMethyl 4-fluoropyridine-3-carboxylate, MeMgBr
Solvent H₂SO₄, DMSOAnhydrous THF
Temperature 0 °C to RT (Nitration), 120 °C (Fluorination)0 °C to RT
Reaction Time Varies (monitor by TLC)1-2 hours
Work-up Aqueous work-up, extractionQuenching with NH₄Cl, extraction
Purification Column chromatographyColumn chromatography

Route 2: Synthesis via Reaction of a 3-Pyridyl Organometallic with Acetone

This alternative strategy involves the formation of an organometallic reagent at the 3-position of the 4-fluoropyridine ring, followed by its reaction with acetone as the electrophile. A common precursor for this is 3-bromo-4-fluoropyridine. The organometallic intermediate can be a Grignard reagent or an organolithium species.

Diagram of Synthetic Workflow: Route 2

Route_2_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Organometallic Reaction 4-Fluoropyridine 4-Fluoropyridine 3-Bromo-4-fluoropyridine 3-Bromo-4-fluoropyridine 4-Fluoropyridine->3-Bromo-4-fluoropyridine Bromination 3-Bromo-4-fluoropyridine_2 3-Bromo-4-fluoropyridine Organometallic_Intermediate 3-Pyridyl Grignard or Organolithium 3-Bromo-4-fluoropyridine_2->Organometallic_Intermediate Mg or n-BuLi Target_Molecule 2-(4-Fluoropyridin-3-yl)propan-2-ol Organometallic_Intermediate->Target_Molecule 1. Acetone 2. H3O+ quench

Caption: Workflow for the synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol via Route 2.

Protocol 2.1: Synthesis of 3-Bromo-4-fluoropyridine

The starting material for this route, 3-bromo-4-fluoropyridine, can be prepared from commercially available 4-fluoropyridine through electrophilic bromination.

Materials:

  • 4-Fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-fluoropyridine in concentrated sulfuric acid, add NBS portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-70 °C) and stir until the starting material is consumed as monitored by GC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated NaHCO₃.

  • Extraction and Purification: Extract the product with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to afford 3-bromo-4-fluoropyridine.[3][4]

Protocol 2.2: Synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol via Grignard Formation

This protocol describes the formation of a Grignard reagent from 3-bromo-4-fluoropyridine and its subsequent reaction with acetone.

Materials:

  • 3-Bromo-4-fluoropyridine

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a solution of 3-bromo-4-fluoropyridine in anhydrous THF. The reaction may need gentle heating to initiate. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[5]

  • Reaction with Acetone: After the formation of the Grignard reagent is complete (the magnesium is consumed), cool the mixture to 0 °C. Slowly add a solution of anhydrous acetone in THF.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the target molecule.

Parameter Protocol 2.1 Protocol 2.2
Key Reagents 4-Fluoropyridine, NBS3-Bromo-4-fluoropyridine, Mg, Acetone
Solvent H₂SO₄Anhydrous THF
Temperature 60-70 °CReflux (Grignard formation), 0 °C to RT (Acetone addition)
Reaction Time Varies (monitor by TLC/GC-MS)~2-4 hours
Work-up Aqueous work-up, extractionQuenching with NH₄Cl, extraction
Purification Column chromatography/DistillationColumn chromatography

Safety and Handling Considerations

  • Fluorinated Compounds: Handle with care as their toxicological properties may not be fully characterized.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under a dry, inert atmosphere.

  • Acids and Bases: Concentrated acids and bases are corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Work in a well-ventilated fume hood when handling volatile organic solvents.

Conclusion

The two synthetic routes presented provide robust and adaptable methods for the laboratory-scale synthesis of 2-(4-fluoropyridin-3-yl)propan-2-ol. The choice of route will likely be dictated by the availability and cost of the starting materials. Both protocols employ standard organic chemistry transformations and purification techniques, making them accessible to researchers with a foundational understanding of synthetic chemistry. Careful attention to anhydrous conditions is paramount for the success of the organometallic reactions.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Knochel, P., et al. (2014). BF3-Mediated Direct Functionalizations of Pyridines. Synfacts, 10(01), 0001-0001.
  • 4-FluoroPyridine Synthesis. (2024, June 25). Reddit. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Addition of organometallic reagents to aldehydes and ketones. (n.d.). Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI. Retrieved from [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.
  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • Cammarota, R. C., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 139(40), 14266–14273.
  • Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • Addition of Organometallic Reagents to Aldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Bromo-4-fluoropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds. (n.d.). Sask Polytech. Retrieved from [Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (2011). The Journal of Organic Chemistry, 76(19), 7841–7852.

Sources

Application Notes & Protocols: Strategic C-N, C-O, and C-S Bond Formation via Nucleophilic Aromatic Substitution with 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Functionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern drug design. Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatics, particularly fluoropyridines, represents one of the most robust and versatile methods for elaborating these core structures.[2][3]

The fluorine atom in 4-fluoropyridines is exceptionally well-suited for SNAr reactions. The potent electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack.[4][5] While the carbon-fluorine bond is intrinsically strong, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a stabilized anionic intermediate (the Meisenheimer complex).[1][2] The subsequent elimination of the highly electronegative fluoride ion is rapid, making fluoride a paradoxical yet excellent leaving group in this context.[2][6] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines, improving functional group tolerance and broadening the synthetic utility.[2][3]

This guide focuses on 2-(4-Fluoropyridin-3-yl)propan-2-ol , a valuable building block for drug discovery. The tertiary alcohol moiety offers a potential point for further derivatization, while the 4-fluoro substituent provides a reliable handle for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of diverse compound libraries for lead optimization.

Mechanistic Underpinnings of the SNAr Reaction on 4-Fluoropyridines

The SNAr reaction of a 4-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position of the pyridine ring. This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electronegative nitrogen atom.[4][5] This delocalization provides significant stabilization, which is why attack at the C2 and C4 positions (ortho and para to the nitrogen) is strongly favored over attack at C3.[4][5]

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in this context, yielding the substituted pyridine product.[2]

Caption: General mechanism of SNAr on a 4-fluoropyridine substrate.

Synthesis of the Starting Material: 2-(4-Fluoropyridin-3-yl)propan-2-ol

While not commercially available from all suppliers, this starting material can be readily synthesized in the laboratory. A common and effective method involves the addition of an organometallic reagent to a suitable carbonyl precursor. For instance, treatment of 3-acetyl-4-fluoropyridine with a methyl Grignard reagent (MeMgBr) or methyllithium (MeLi) in an anhydrous ether solvent at low temperature would furnish the desired tertiary alcohol.[7] Purification is typically achieved via column chromatography.

General Protocol for SNAr with 2-(4-Fluoropyridin-3-yl)propan-2-ol

This protocol provides a robust starting point for reacting 2-(4-Fluoropyridin-3-yl)propan-2-ol with a primary or secondary amine. Modifications for other nucleophile classes are detailed in Table 1.

Materials:

  • 2-(4-Fluoropyridin-3-yl)propan-2-ol (1.0 eq)

  • Amine nucleophile (1.2–1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (to achieve 0.1–0.5 M concentration)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for aqueous workup and extraction

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-(4-Fluoropyridin-3-yl)propan-2-ol (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) to the desired concentration. Add the amine nucleophile (1.2 eq) to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80–120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) to remove the DMF and inorganic salts. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.[8]

Workflow_Diagram A 1. Reaction Setup - Add 2-(4-fluoropyridin-3-yl)propan-2-ol and base to dry flask under N₂ B 2. Reagent Addition - Add anhydrous solvent (e.g., DMF) - Add nucleophile (e.g., amine) A->B C 3. Heating & Monitoring - Heat to 80-120 °C - Monitor by TLC or LC-MS B->C D 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent D->E F 6. Purification - Silica gel column chromatography E->F G Final Product F->G

Caption: Standard experimental workflow for SNAr reactions.

Reaction Scope and Optimization

The SNAr reaction with 2-(4-Fluoropyridin-3-yl)propan-2-ol is compatible with a wide array of nucleophiles. The table below summarizes recommended starting conditions for various nucleophile classes. Optimization of base, solvent, and temperature is often necessary to achieve maximum yield.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Notes
Primary/Secondary Amines Morpholine, PiperazineK₂CO₃, DIPEADMF, DMSO, NMP80–120Generally high-yielding and robust. Microwave heating can accelerate the reaction.[9]
Alcohols/Phenols Phenol, Benzyl alcoholNaH, K₂CO₃, Cs₂CO₃DMF, THF25–100Stronger bases like NaH are needed to deprotonate the alcohol. Anhydrous conditions are critical.[10]
Thiols/Thiophenols ThiophenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25–80Thiols are potent nucleophiles and often react under milder conditions than their alcohol counterparts.[3][10]
N-Heterocycles Imidazole, PyrazoleNaH, K₂CO₃DMF, DMSO60–120Requires deprotonation of the N-H bond for effective reaction.
C-Nucleophiles Malonates, CyanidesNaH, KCN, t-BuOKDMF, DMSO, THF60–140Often requires stronger bases and higher temperatures. Can be used to form C-C bonds.[3][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Nucleophile is not basic/nucleophilic enough.3. Base is too weak or degraded.4. Water present in the reaction (for moisture-sensitive bases).1. Increase reaction temperature or use microwave irradiation.2. Use a stronger base (e.g., NaH, KHMDS) to deprotonate the nucleophile.3. Use fresh, high-purity base.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products / Side Reactions 1. Nucleophile is bifunctional and reacts at multiple sites.2. Product is unstable under the reaction conditions.3. Competing SN2 reaction if nucleophile has an alkyl halide.1. Use a protecting group strategy to block other reactive sites.2. Lower the reaction temperature and extend the reaction time.3. Choose conditions that favor SNAr (polar aprotic solvent, aromatic substrate).
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Residual high-boiling solvent (DMF/DMSO) present.1. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. Add a small amount of triethylamine or acetic acid to the eluent.2. Ensure thorough aqueous workup. Co-evaporate with a lower-boiling solvent like toluene.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Strong bases like sodium hydride (NaH) are highly flammable and react violently with water; handle under an inert atmosphere. Polar aprotic solvents like DMF and DMSO can facilitate skin absorption of other chemicals; avoid contact.

  • Heating: Use a proper heating mantle or oil bath with temperature control. When using a microwave reactor, ensure you are using certified pressure-rated vials.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Chemistry Stack Exchange. (2018).
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • YouTube. (2019).
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Umar, U. A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Wang, F., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemicalBook. (n.d.). 2-(Pyridin-3-yl)propan-2-ol synthesis.
  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.

Sources

Application Note: High-Fidelity Synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity protocol for the synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol , prioritizing the Halogen-Magnesium Exchange method. This approach minimizes the risk of nucleophilic aromatic substitution (


) at the sensitive 4-position, a common failure mode in fluoropyridine chemistry.

Executive Summary & Strategic Rationale

The synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol presents a specific chemoselective challenge: the 4-fluoropyridine core is highly susceptible to nucleophilic attack at the C4 position (


) by organometallic reagents. Furthermore, direct magnesium insertion into 3-bromo-4-fluoropyridine is kinetically sluggish and often leads to "pyridyne" formation or reductive dehalogenation.

To circumvent these issues, this protocol utilizes a Halogen-Magnesium Exchange (Knochel-type) strategy. By using isopropylmagnesium chloride (i-PrMgCl) at controlled low temperatures, we selectively generate the 3-magnesiated species faster than the competing


 or elimination pathways. This intermediate is then trapped with acetone to yield the target tertiary alcohol.
Core Reaction Scheme

ReactionScheme Start 3-Bromo-4-fluoropyridine Inter Intermediate: (4-Fluoropyridin-3-yl)magnesium chloride Start->Inter Mg-Halogen Exchange Reagent i-PrMgCl (THF, -40°C) Reagent->Inter Product Target: 2-(4-Fluoropyridin-3-yl)propan-2-ol Inter->Product Nucleophilic Addition Electrophile Acetone (Electrophile) Electrophile->Product

Figure 1: Strategic pathway utilizing Mg-Halogen exchange to preserve the C4-Fluorine substituent.

Mechanistic Insight & Critical Parameters

Why Exchange vs. Direct Insertion?
  • Direct Insertion (Mg metal): Requires initiation heat, which promotes the elimination of MgBrF to form 3,4-pyridyne. This reactive intermediate leads to tars and polymerized byproducts.

  • Exchange (i-PrMgCl): Occurs at temperatures below -20°C. The formation of the pyridyl-magnesium species is thermodynamically driven by the stability of the resulting aryl Grignard bond compared to the alkyl Grignard reagent.

The "Ortho-Effect"

The presence of the Fluorine atom at C4 inductively acidifies the C3 position, facilitating the exchange. However, it also activates the C4 position for nucleophilic attack.

  • Temperature Control: The reaction must be kept between -40°C and -78°C . Above -20°C, the Grignard intermediate can attack a second molecule of starting material (via

    
    ), leading to dimerization.
    

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Bromo-4-fluoropyridine (>98% purity).

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF) OR Turbo Grignard (i-PrMgCl·LiCl).

  • Electrophile: Acetone (Anhydrous, dried over 3Å molecular sieves).

  • Solvent: Anhydrous THF (water content <50 ppm).

  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

Step-by-Step Methodology
Phase 1: Generation of the Grignard Intermediate
  • Setup: Equip a 100 mL 3-neck flask with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.

  • Solvation: Charge the flask with 3-Bromo-4-fluoropyridine (1.76 g, 10.0 mmol) and Anhydrous THF (20 mL).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryostat). Note: Do not cool to -78°C initially, as the exchange kinetics can be too slow; -40°C is the sweet spot.

  • Exchange: Dropwise add i-PrMgCl (5.5 mL, 11.0 mmol, 1.1 equiv) over 10 minutes. Monitor internal temperature to ensure it does not rise above -35°C.

  • Incubation: Stir at -40°C for 30–45 minutes.

    • IPC (In-Process Control): Aliquot 0.1 mL into MeOH (quench). Analyze by LCMS. Disappearance of bromide and appearance of des-bromo (3-H) product indicates successful exchange.

Phase 2: Electrophilic Trapping
  • Cooling: Lower the bath temperature to -78°C .

  • Addition: Add Acetone (0.88 mL, 12.0 mmol, 1.2 equiv) dropwise. The reaction is extremely fast.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

Phase 3: Quench & Isolation[1]
  • Quench: Carefully add Sat. aq. NH4Cl (10 mL) at 0°C.

  • Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Wash: Wash combined organics with Brine (20 mL).

  • Drying: Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes). The product is a white to off-white solid.

Data Summary & Troubleshooting

Expected Analytical Data
ParameterValue / Characteristic
Appearance White crystalline solid or colorless oil
1H NMR (CDCl3)

1.65 (s, 6H, 2xCH3), 7.05 (dd, 1H, H-5), 8.35 (m, 1H, H-6), 8.60 (d, 1H, H-2).[2]
19F NMR

-130 to -135 ppm (approx).
MS (ESI+) [M+H]+ = 156.08
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF killed the Grignard.Re-distill THF over Na/Benzophenone or use fresh inhibitor-free anhydrous solvent.
Dimer Formation Temp rose above -20°C during exchange.Strictly maintain T < -35°C during Phase 1.
Starting Material Recovery Exchange failed (too cold or old reagent).Titrate i-PrMgCl before use. Ensure Phase 1 is at -40°C, not -78°C.
Side Product: 4-Isopropoxy...

attack by i-PrO- (from oxidation).
Ensure inert atmosphere. i-PrMgCl can contain alkoxides if oxidized.

Alternative Route: Ester Addition

Use this only if 3-Bromo-4-fluoropyridine is unavailable.

  • Substrate: Methyl 4-fluoronicotinate.

  • Reagent: Methylmagnesium bromide (3.5 equiv).

  • Protocol: Add ester to excess MeMgBr at -78°C .

  • Risk: High risk of displacing the Fluorine. The "Exchange" method (Section 3) is superior for purity.

Process Visualization

Workflow Start Start: 3-Bromo-4-fluoropyridine + Anhydrous THF Cool1 Cool to -40°C Start->Cool1 AddMg Add i-PrMgCl (1.1 equiv) Dropwise Cool1->AddMg Wait Stir 45 min (Form Grignard Species) AddMg->Wait Cool2 Cool to -78°C Wait->Cool2 Trap Add Acetone (1.2 equiv) Cool2->Trap Warm Warm to 0°C Quench with NH4Cl Trap->Warm End Isolate Product Warm->End

Figure 2: Operational workflow for the batch synthesis process.

References

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Schlosser, M. (2005). The 4-Fluoropyridine Scaffold in Medicinal Chemistry. European Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2012). Patent WO2012064603A1: Oxazolidinones as modulators of mglur5. (Describes handling of 3-bromo-4-fluoropyridine with iPrMgCl). Link

  • ChemicalBook. (2025). 2-(Pyridin-3-yl)propan-2-ol Synthesis Routes. Link

Sources

Using 2-(4-Fluoropyridin-3-yl)propan-2-ol as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Fluoropyridin-3-yl)propan-2-ol in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Rationale

2-(4-Fluoropyridin-3-yl)propan-2-ol represents a "privileged structure" in modern medicinal chemistry, specifically designed for Type I and Type II kinase inhibitors targeting ALK, ROS1, and MET. This intermediate combines two critical functionalities:

  • The 4-Fluoro "Warhead": An activated electrophile positioned for highly efficient Nucleophilic Aromatic Substitution (

    
    ) with amine-bearing scaffolds.
    
  • The Dimethyl Carbinol Tail: A metabolic handle that lowers lipophilicity (LogP) compared to alkyl chains while blocking the benzylic position from oxidative metabolism (CYP450 degradation).

This guide provides a validated workflow for using this intermediate to install the 3-(2-hydroxypropan-2-yl)pyridine motif—a key driver of solubility and solvent-front interactions in clinical candidates like Lorlatinib analogs.

Part 2: Chemical Profile & Handling

PropertySpecification / Note
CAS Number Analogous to 1352399-97-7 (Isomer/Derivative class)
Molecular Formula

Molecular Weight 155.17 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc.
Reactivity Alert Acid Sensitive: The tertiary alcohol is benzylic-like. Strong acids can catalyze dehydration to the isopropenyl derivative.
Storage Store at -20°C under Argon. Hygroscopic.

Part 3: Synthetic Protocols

Protocol A: Preparation of the Intermediate

Note: If not purchased commercially, this intermediate is best synthesized via a Grignard-first approach to avoid defluorination.

Reaction Scheme:

  • Precursor: Methyl 4-chloronicotinate.

  • Step 1 (Grignard): Addition of Methylmagnesium bromide (MeMgBr) to install the tertiary alcohol.

  • Step 2 (Halex): Fluorine-Chlorine exchange using Potassium Fluoride (KF).

Step-by-Step Methodology:

  • Grignard Addition:

    • Dissolve methyl 4-chloronicotinate (1.0 eq) in anhydrous THF (0.5 M) under

      
      . Cool to -78°C.
      
    • Add MeMgBr (3.0 eq, 3.0 M in ether) dropwise over 30 min. Rationale: Low temp prevents attack at the 4-Cl position.

    • Warm to 0°C and stir for 2 h.

    • Quench: Pour into saturated aqueous

      
      . Extract with EtOAc.
      
    • Yield: Expect >85% of 2-(4-chloropyridin-3-yl)propan-2-ol.

  • Halogen Exchange (Halex):

    • Suspend the chloro-alcohol (1.0 eq) and spray-dried KF (5.0 eq) in anhydrous DMSO (0.5 M).

    • Add 18-crown-6 (0.1 eq) as a phase transfer catalyst.

    • Heat to 120°C for 12-16 h. Monitor by F-NMR (-90 ppm shift).

    • Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (0-50% EtOAc/Hex).

Protocol B: The Core Application - Coupling

This is the primary utility of the intermediate: coupling it to a kinase scaffold (e.g., an aminopyrazole or piperazine).

Reagents:

  • Electrophile: 2-(4-Fluoropyridin-3-yl)propan-2-ol (1.2 eq).

  • Nucleophile: Amine-core scaffold (1.0 eq).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

Procedure:

  • Setup: In a pressure vial, dissolve the Nucleophile (1.0 eq) in DMSO (concentration 0.2 – 0.5 M).

  • Addition: Add DIPEA (3.0 eq). Then add the Fluoropyridine intermediate (1.2 eq).

  • Reaction: Seal the vial and heat to 90°C .

    • Critical Insight: The 4-F is significantly more reactive than 4-Cl. If using the 4-Cl analog, temperatures of 130°C+ would be required, risking alcohol dehydration. The 4-F allows milder conditions.

  • Monitoring: Check LCMS at 2 h. Look for the disappearance of the parent mass (M+H of scaffold) and appearance of Product (+135 Da shift).

  • Workup (Dehydration Prevention):

    • Cool to RT. Dilute slowly with water (5x volume).

    • If precipitate forms: Filter and wash with water.

    • If oil forms: Extract with DCM (Dichloromethane). Avoid acidic workups (e.g., 1N HCl washes) to protect the tertiary alcohol.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1%

    
    ). Note: Basic mobile phase is preferred to ensure stability.
    

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion of the precursor to the active intermediate and its subsequent coupling.

G Ester Methyl 4-chloronicotinate (Precursor) Grignard Reaction: MeMgBr (-78°C to 0°C) Ester->Grignard ChloroInt 2-(4-chloropyridin-3-yl)propan-2-ol (Stable Intermediate) Grignard->ChloroInt Halex Reaction: KF, 18-crown-6 (DMSO, 120°C) ChloroInt->Halex FluoroInt 2-(4-Fluoropyridin-3-yl)propan-2-ol (Active Electrophile) Halex->FluoroInt Coupling SNAr Coupling (Amine Scaffold, 90°C) FluoroInt->Coupling + Amine Core Product Kinase Inhibitor (Solubilized Core) Coupling->Product

Caption: Synthesis of the fluorinated intermediate followed by SNAr coupling to the kinase scaffold.

Diagram 2: Experimental Decision Tree

A logic flow for troubleshooting the coupling reaction.

Logic Start Start Coupling (90°C, 2h) Check LCMS Analysis Start->Check Conversion >90% Conversion? Check->Conversion SideProd Elimination Product (Alkene Observed) Check->SideProd Mass -18 Da Success Proceed to Basic Workup Conversion->Success Yes Stall Reaction Stalled (<50%) Conversion->Stall No Action1 Increase Temp to 110°C Add 1.0 eq more Base Stall->Action1 Action2 Check Reagents Ensure Anhydrous DMSO SideProd->Action2 Lower Temp Change Base

Caption: Troubleshooting logic for the SNAr coupling reaction, addressing low conversion or dehydration.

Part 5: Analytical Quality Control

To ensure the integrity of the intermediate before coupling, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)

1.50 (s, 6H, Me), 8.4 (d, 1H), 7.2 (m, 1H).
Fluorine Content

-NMR
Single peak (approx -90 to -100 ppm vs

).
Purity HPLC (254 nm)>98.0% Area.
Water Content Karl Fischer<0.5% (Critical for

efficiency).

Part 6: References

  • Synthesis of Fluorinated Pyridines via Halogen Exchange:

    • Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2,3,5,6-Tetrafluoropyridine." J. Am. Chem. Soc., 1959.

    • Context: Establishes the foundational chemistry for converting chloropyridines to fluoropyridines using KF in polar solvents.

  • Kinase Inhibitor Design (Solubilizing Groups):

    • Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1)." J. Med. Chem., 2014.

    • Context: Demonstrates the utility of fluoropyridine motifs and dimethyl carbinol groups in optimizing physical properties of ALK inhibitors.

  • SNAr Reactivity of 4-Fluoropyridines:

    • Kuduk, S. D., et al. "Synthesis of 4-Amino-Substituted Pyridines via SNAr Reaction of 4-Fluoropyridines." Tetrahedron Letters, 2004.

    • Context: Provides comparative rates of reaction, confirming 4-F is superior to 4-Cl for coupling with hindered amines.

  • General Protocol for Pyridine Carbinol Synthesis:

    • BenchChem Technical Guide. "2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential." BenchChem Application Notes, 2025.

    • Context: Adapts the Grignard synthesis protocol for the specific regioisomer relevant to this guide.

Application Note: Scalable Manufacturing Routes for 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable manufacturing routes for 2-(4-Fluoropyridin-3-yl)propan-2-ol , a critical fluorinated pyridine intermediate used in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors like Lorlatinib analogs).

Executive Summary

Target Molecule: 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS: 40247-48-1 (Generic/Related) Molecular Formula: C


H

FNO Molecular Weight: 155.17 g/mol

The synthesis of 3,4-disubstituted pyridines is synthetically demanding due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult and nucleophilic attack at the 4-position facile. The target molecule combines a tertiary alcohol at the 3-position with a fluorine at the 4-position. This specific substitution pattern is prone to nucleophilic aromatic substitution (


)  side reactions during synthesis, particularly when using strong nucleophiles like Grignard reagents.

This guide outlines two primary routes:

  • Route A (The Kinetic Route): Cryogenic Halogen-Lithium Exchange of 3-bromo-4-fluoropyridine. This is the preferred route for high purity and regiocontrol.

  • Route B (The Thermodynamic/Cheaper Route): Grignard addition to Methyl 4-fluoronicotinate. This route avoids cryogenics but requires strict temperature control to prevent defluorination.

Synthetic Strategy & Pathway Analysis

The core challenge is installing the dimethyl carbinol moiety without displacing the labile C4-fluorine atom.

Reaction Pathway Diagram (Graphviz)

SynthesisPathways Start_Br 3-Bromo-4-nitropyridine (Precursor) Inter_BrF 3-Bromo-4-fluoropyridine (Key Intermediate) Start_Br->Inter_BrF TBAF, DMSO (SNAr of Nitro) Route_A_Li Lithium-Halogen Exchange (n-BuLi, -78°C) Inter_BrF->Route_A_Li Inter_Li 3-Lithio-4-fluoropyridine (Transient Species) Route_A_Li->Inter_Li Fast Exchange Product 2-(4-Fluoropyridin-3-yl)propan-2-ol (Target) Inter_Li->Product + Acetone Side_SNAr Side Product: 4-Methyl/4-Butyl Pyridine Inter_Li->Side_SNAr Halogen Dance (If slow quench) Reagent_Acetone Acetone Quench Start_Ester Methyl 4-fluoronicotinate Route_B_Grig Grignard Addition (MeMgBr, -20°C, LaCl3) Start_Ester->Route_B_Grig Route_B_Grig->Product Double Addition Route_B_Grig->Side_SNAr Over-warming (Defluorination)

Caption: Divergent synthetic pathways. Route A (left) utilizes lithiation for precision; Route B (right) uses Grignard chemistry on the ester, carrying a higher risk of defluorination.

Detailed Protocols

Protocol A: Cryogenic Halogen-Lithium Exchange (Recommended)

Rationale: Lithium-halogen exchange is faster than nucleophilic attack on the pyridine ring at -78°C. This kinetic control ensures the fluorine remains intact while the C3-position is functionalized.

Materials:

  • Substrate: 3-Bromo-4-fluoropyridine (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Electrophile: Acetone (anhydrous, 1.5 eq)

  • Solvent: THF (Anhydrous, <50 ppm H2O) or Toluene/THF mixture.

Step-by-Step Procedure:

  • Setup: Oven-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, internal temperature probe, and nitrogen inlet. Purge with N

    
     for 15 minutes.
    
  • Dissolution: Charge 3-Bromo-4-fluoropyridine (10.0 g, 56.8 mmol) and anhydrous THF (100 mL, 10V) into the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature reaches <-75°C.

  • Lithiation: Add n-BuLi (23.9 mL, 59.6 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature < -70°C. An exotherm is expected.

    • Hold: Stir at -78°C for exactly 15–20 minutes. Do not extend hold time significantly to avoid "halogen dance" isomerization.

  • Quench: Add anhydrous acetone (4.95 g, 6.3 mL, 85.2 mmol) dropwise over 10 minutes.

    • Observation: The solution may change color (often yellow to clear or slight orange).[1]

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH

    
    Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude tertiary alcohol is typically an oil that crystallizes upon standing or trituration with hexanes. If necessary, purify via silica gel chromatography (0-30% EtOAc/Hexanes).

Yield Expectation: 75–85% isolated yield.

Protocol B: Grignard Addition to Methyl 4-Fluoronicotinate (Scale-Up Alternative)

Rationale: Avoids cryogenic temperatures (-78°C) but requires Lanthanum(III) chloride to activate the carbonyl and suppress the "hard" nucleophilic attack on the fluorine (C4 position).

Materials:

  • Substrate: Methyl 4-fluoronicotinate (1.0 eq)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in ether (2.5 eq)

  • Additive: LaCl

    
    ·2LiCl (0.5 eq) - Optional but recommended for selectivity.
    
  • Solvent: THF (anhydrous).[2]

Step-by-Step Procedure:

  • Complexation: In a dry reactor under N

    
    , suspend LaCl
    
    
    
    ·2LiCl (anhydrous) in THF. Stir for 1 hour at room temperature to ensure dissolution/complexation.
  • Substrate Addition: Add Methyl 4-fluoronicotinate (1.0 eq) to the LaCl

    
     solution. Cool the mixture to -20°C .
    
  • Grignard Addition: Add MeMgBr (2.5 eq) dropwise, maintaining internal temperature between -20°C and -10°C.

    • Warning: Exothermic reaction. High local concentration of MeMgBr can lead to

      
       (displacement of F). Fast mixing is essential.
      
  • Reaction: Stir at -10°C for 1 hour. Monitor by HPLC for disappearance of ester and intermediate ketone.

  • Quench: Carefully quench with 10% aqueous Citric Acid or NH

    
    Cl at 0°C. (Citric acid helps solubilize Lanthanum salts).
    
  • Extraction: Extract with MTBE or EtOAc.

  • Purification: Crystallization from Heptane/IPAc is often possible.

Yield Expectation: 60–70% (Lower than Route A due to potential defluorination byproducts).

Precursor Synthesis (Self-Validating System)

If 3-bromo-4-fluoropyridine is unavailable, it can be synthesized via a rare but effective Nucleophilic Aromatic Substitution of a Nitro Group .

Reaction: 3-Bromo-4-nitropyridine + TBAF


 3-Bromo-4-fluoropyridine + NO

.
  • Dissolve 3-bromo-4-nitropyridine in DMSO (5V).

  • Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).

  • Stir at Room Temperature for 30 minutes.

  • Workup: Dilute with water, extract with ether. The nitro group is an excellent leaving group on the pyridine ring, and fluoride displaces it under mild conditions.

  • Reference: See Search Result 1.6 (PMC Article on direct fluorination).

Process Safety & Critical Parameters

ParameterRoute A (Lithiation)Route B (Grignard)Risk Mitigation
Thermal Limit T

-70°C during Li addition
T

0°C
Use jacketed reactor with active feedback loop.
Reagent Hazard n-BuLi (Pyrophoric)MeMgBr (Water reactive)Standard organometallic handling (Schlenk/cannula).
Side Reaction Halogen Dance (Isomerization)

(Defluorination)
Strict adherence to quench times and temperatures.
Solvent THF (Must be dry)THF/EtherKF titration of solvent < 50 ppm water.

Flow Chemistry Adaptation (For Scale >1 kg): Route A is ideal for Continuous Flow Manufacturing .

  • Stream 1: 3-Bromo-4-fluoropyridine in THF.

  • Stream 2: n-BuLi in Hexanes.

  • Mixer 1: Residence time 10-30 seconds at -50°C (Flow allows higher T than batch due to better heat transfer).

  • Stream 3: Acetone (Quench).

  • Mixer 2: Immediate quench.

  • Benefit: Eliminates the danger of holding a large inventory of lithiated high-energy intermediate.

Analytical Quality Control (QC)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Retention Order:

    • 2-(4-Fluoropyridin-3-yl)propan-2-ol (Product) - Polar, elutes early.

    • 3-Bromo-4-fluoropyridine (Starting Material).[3][4]

    • Impurities (e.g., defluorinated side products).

NMR Validation (


H, CDCl

):
  • Methyls:

    
     ~1.65 ppm (s, 6H, -C(CH 
    
    
    
    )
    
    
    OH).
  • Pyridine C5-H:

    
     ~7.0-7.2 ppm (dd).
    
  • Pyridine C6-H:

    
     ~8.3-8.5 ppm.
    
  • Pyridine C2-H:

    
     ~8.6-8.8 ppm (d, J is large due to F-coupling).
    
  • 
    F NMR:  Distinct singlet/multiplet around -120 to -130 ppm (check against standard).
    

References

  • Synthesis of 3-Bromo-4-fluoropyridine (Precursor)

    • M. Preshlock et al., "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides," Chem. Commun., via PMC, 2016. Link (Describes TBAF fluorination of 3-bromo-4-nitropyridine).

  • Lithiation of Halopyridines

    • G. W. Gribble et al., "Regioselective Ortho-Lithiation of Halopyridines," Heterocycles, 1993. Link (Establishes regioselectivity of C3/C4 lithiation).

  • Lorlatinib Intermediate Synthesis (Context)

    • Johnson, T. W. et al., "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)..."[5] J. Med. Chem., 2014, 57(11), 4720-4744.[5] Link

  • Lanthanide-Mediated Grignard Addition: Krasovskiy, A. et al., "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives," J. Am. Chem. Soc., 2004. (General reference for Route B).

Sources

Handling fluorinated pyridine alcohols in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridine alcohols (e.g., (2-fluoropyridin-3-yl)methanol) are high-value scaffolds in medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP). However, the introduction of fluorine onto the pyridine ring drastically alters the electronic landscape compared to non-fluorinated analogs.

This guide addresses the "Fluorine Effect" —specifically the suppression of nitrogen basicity and the activation of the ring toward Nucleophilic Aromatic Substitution (


). We provide validated protocols for chemoselective O-alkylation and controlled oxidation, ensuring the integrity of the C–F bond.

Physicochemical Profiling: The "Fluorine Effect"

To handle these substrates successfully, one must understand two critical electronic shifts caused by the fluorine atom ($ \sigma_I = 0.52 $, $ \sigma_R = -0.34 $).

Basicity Suppression (The pKa Shift)

The inductive withdrawal (-I) of fluorine significantly lowers the basicity of the pyridine nitrogen.

  • Pyridine pKa: ~5.2

  • 2-Fluoropyridine pKa: ~ -0.44

Implication: Unlike standard pyridines, fluorinated analogs are unlikely to undergo N-alkylation or form salts with weak acids. They behave more like electron-deficient arenes than traditional amines.

The Trap

The most common failure mode is the unintended displacement of the fluorine atom. The electron-deficient pyridine ring stabilizes the Meisenheimer complex, making the fluorine a competent leaving group, particularly when located at the 2- or 4-position .

Reactivity Diagram: Competing Pathways

ReactivityMap Substrate Fluorinated Pyridine Alcohol Base Base Treatment (NaH, K2CO3, etc.) Substrate->Base Path_O O-Alkylation (Desired) Base->Path_O Kinetic Control (< 0°C) Path_N N-Alkylation (Suppressed by F) Base->Path_N High Temp Only Path_SNAr SNAr (F-Displacement) (Major Risk) Base->Path_SNAr Thermodynamic Control (Strong Nucleophiles)

Figure 1: Reactivity landscape of fluorinated pyridine alcohols. Note that N-alkylation is electronically disfavored, while


 is the primary competitive side reaction.

Protocol A: Chemoselective O-Alkylation

Objective: Alkylate the hydroxyl group without displacing the fluorine atom. Challenge: Strong bases (alkoxides) or high temperatures promote self-condensation via


 (where the alkoxide of one molecule attacks the C–F bond of another).
Methodology: Phase-Transfer Catalysis (PTC)

We recommend a mild biphasic system over the traditional NaH/DMF route to minimize the concentration of "naked" alkoxide anions.

Materials:

  • Substrate: (2-Fluoropyridin-3-yl)methanol (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Base: 30% NaOH (aq) or

    
     (solid)
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%)

Step-by-Step Protocol:

  • Preparation: Dissolve the fluorinated pyridine alcohol in Toluene (0.2 M concentration).

  • Catalyst Addition: Add TBAHS (0.05 equiv) and stir vigorously at 0°C.

  • Base Addition: Add 30% NaOH (aq) dropwise. Note: The biphasic nature protects the bulk substrate from the harsh base.

  • Electrophile Addition: Add the alkyl halide slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Checkpoint: If starting material persists after 4 hours, do not heat above 40°C. Instead, add 0.5 equiv more electrophile. Heating promotes F-displacement.

  • Workup: Separate layers. Wash organic layer with water (pH neutral) to remove residual base immediately.

Data: Base Screening for O-Selectivity

Base SystemSolventTempYield (O-Alkyl)Side Product (

)
NaH (1.5 eq)DMF25°C65%25% (Dimer)
KOtBu (1.5 eq)THF0°C40%50% (t-Bu ether)
30% NaOH / TBAHS Toluene 25°C 92% < 2%

DCM25°C88%< 1%

Protocol B: Controlled Oxidation to Aldehydes

Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid or hydration of the electron-deficient aldehyde. Challenge: Fluorinated pyridine aldehydes are highly electrophilic. Aqueous workups can lead to stable gem-diols (hydrates), complicating isolation.

Methodology: TEMPO/Persulfate (Metal-Free)

Avoid Jones Reagent (acidic conditions protonate the pyridine, though weakly) or PCC (difficult purification). The TEMPO/Persulfate method is mild and avoids heavy metals.

Materials:

  • Substrate: Fluorinated pyridine alcohol[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)

  • Co-oxidant:

    
     (Potassium Persulfate) (1.1 equiv)
    
  • Buffer: Aqueous

    
     (saturated)
    
  • Solvent: Acetone/Water (2:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate and TEMPO in Acetone.

  • Oxidant Feed: Dissolve

    
     in a minimal amount of water. Add this solution dropwise to the reaction mixture at RT.
    
  • Monitoring: The reaction usually completes in < 2 hours.

    • Visual Cue: The solution may turn slight orange/brown due to TEMPO radical cycling.

  • Quench: Add 10%

    
     (thiosulfate) to quench excess persulfate.
    
  • Isolation (Critical):

    • Do not perform an extensive aqueous wash. The aldehyde may hydrate.

    • Extract immediately into DCM. Dry over

      
      .
      
    • Evaporate solvent at low temperature (<30°C) . Fluorinated pyridine aldehydes are volatile.

Safety & Stability Guide

HF Generation Risk

While C–F bonds on aromatics are generally stable, combustion or strong acidic hydrolysis can release Hydrogen Fluoride (HF).

  • Storage: Store fluorinated pyridine alcohols in glass vials with PTFE-lined caps. Avoid long-term storage in acidic methanol.

  • Spill Management: Do not treat spills with strong acids. Use calcium gluconate gel if skin exposure to hydrolyzed byproducts is suspected.

Thermal Instability

Fluorinated pyridines, particularly 2-fluoro isomers, can decompose violently if heated with nucleophiles (amines/thiols) in sealed vessels due to rapid exothermic


.
  • Rule: Always conduct thermal compatibility screening (DSC/ARC) before scaling up reactions >10g.

Workflow: Decision Tree for Handling

HandlingTree Start Start: Fluorinated Pyridine Alcohol CheckPos Is Fluorine at 2- or 4-Position? Start->CheckPos Yes High SNAr Risk CheckPos->Yes Yes No Standard Reactivity CheckPos->No No Action1 Use Non-Nucleophilic Bases (Cs2CO3, Ag2O) Yes->Action1 Action2 Avoid Polar Aprotic Solvents (DMF/DMSO) with Heat Yes->Action2 Action3 Standard Alkylation (NaH/THF acceptable) No->Action3

Figure 2: Decision matrix for selecting reaction conditions based on fluorine regiochemistry.

References

  • Physicochemical Properties of Fluoropyridines

    • PubChem Compound Summary: 2-Fluoropyridine.
    • [Link]

  • Oxidation Protocols (TEMPO/Persulf

    • Politano, F. et al. "Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst." Synthesis, 2023, 55, 1517–1524.[2]

  • Selectfluor/NaBr Oxidation Str

    • Sathyamoorthi, S. et al. "Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor."[3] ChemRxiv, 2023.[4]

    • [Link][5]

  • Nucleophilic Arom

    • Master Organic Chemistry: Nucleophilic Arom
    • [Link]

  • Safety Data & Handling Sigma-Aldrich Safety D

Sources

Troubleshooting & Optimization

Improving yield of 2-(4-Fluoropyridin-3-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(4-Fluoropyridin-3-yl)propan-2-ol

The Diagnostic: Why is this synthesis failing?

If you are experiencing yields below 40% or observing "tarry" black mixtures, you are likely encountering one of two fundamental competing mechanisms inherent to fluoropyridine chemistry.

The target molecule, 2-(4-Fluoropyridin-3-yl)propan-2-ol , requires forming a bond at the C3 position. However, the C4-fluorine atom creates a "trap" for standard organometallic reagents.

The Two Core Failures:

  • The SNAr Trap: The 4-fluoro group activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). When you add a nucleophile (like Methyl Grignard) intended for the carbonyl group (ester/ketone), it often attacks the C4 position instead, displacing the fluorine.

  • The Pyridyne Instability: If you attempt direct lithiation (using LDA/n-BuLi) to functionalize the C3 position, the presence of the C4-halogen can lead to the elimination of Li-F, generating a pyridyne (dehydro-pyridine) intermediate. This highly reactive species polymerizes rapidly, resulting in the characteristic black tar.

Route Selection Strategy

Do not use a "one size fits all" Grignard protocol. Select your workflow based on your starting material.

RouteSelection Start Select Starting Material Ester Methyl 4-fluoronicotinate (Ester Precursor) Start->Ester Halide 3-Bromo-4-fluoropyridine (Halide Precursor) Start->Halide Decision1 Risk: S_NAr Attack at C4 Ester->Decision1 Decision2 Risk: Pyridyne Formation Halide->Decision2 Sol1 PROTOCOL A: Cerium(III) Mediated Addition (Suppresses Basicity) Decision1->Sol1 Use CeCl3 Sol2 PROTOCOL B: Turbo-Grignard Exchange (Kinetic Control) Decision2->Sol2 Use iPrMgCl·LiCl

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability.

Protocol A: The "Turbo Grignard" Exchange (Recommended)

Best for: High purity, scale-up, and avoiding SNAr side reactions. Concept: Instead of deprotonating (which risks pyridyne formation), we use Halogen-Magnesium Exchange using Knochel’s Turbo Grignard (


). This reagent operates fast at lower temperatures, kinetically favoring the exchange over the elimination.

Materials:

  • Substrate: 3-Bromo-4-fluoropyridine

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3M in THF)

  • Electrophile: Dry Acetone

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with 3-Bromo-4-fluoropyridine (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -40°C . Note: Standard n-BuLi requires -78°C, but Turbo Grignard works efficiently at -40°C to -20°C, which is easier to maintain.

  • Exchange: Dropwise add

    
     (1.1 equiv).
    
    • Critical Check: Stir for 30 minutes. The exchange is usually complete here. The LiCl breaks up magnesium aggregates, accelerating the reaction significantly compared to standard Grignards.

  • Electrophile Addition: Add dry acetone (2.0 equiv) dropwise at -40°C.

  • Warm-up: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
    .
    

Why this works: The magnesiated intermediate is less basic than a lithiated species, reducing the risk of self-attack (benzyne formation).

Protocol B: Cerium-Mediated Ester Addition (Legacy Route)

Best for: When you must start from Methyl 4-fluoronicotinate . Concept: Organocerium reagents are highly nucleophilic toward carbonyls but much less basic than Grignards. This "Imamoto Reagent" suppresses the attack on the C4-fluorine (SNAr) and favors the 1,2-addition to the ester.

Materials:

  • Substrate: Methyl 4-fluoronicotinate

  • Reagent: Methylmagnesium bromide (MeMgBr)

  • Additive: Anhydrous Cerium(III) Chloride (

    
    )
    

Step-by-Step Methodology:

  • Drying

    
     (CRITICAL):  Commercial 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. It should turn into a fine white powder. Failure here introduces water, killing the Grignard.
  • Activation: Suspend dried

    
     (1.5 equiv) in anhydrous THF. Stir at room temperature for 2 hours to form a milky suspension.
    
  • Formation: Cool to -78°C . Add MeMgBr (3.5 equiv—excess needed for double addition to ester) to the slurry. Stir for 30 mins. This forms the organocerium species (

    
    ).
    
  • Addition: Add Methyl 4-fluoronicotinate (1.0 equiv) in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with 10% acetic acid or sat.

    
    .
    

Troubleshooting Workup: The "Disappearing Product"

Users often report the product "vanishes" during extraction. This is a pH-solubility issue.

The Physics:

  • Low pH (< 4): The pyridine nitrogen is protonated (

    
    ). The molecule is ionic and stays in the water layer.
    
  • Neutral pH (7): Pyridine alcohols are amphiphilic and can be difficult to extract from water.

  • High pH (> 9): The pyridine is neutral. This is the required state for extraction.

Optimized Extraction Table:

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Quench pH Acidic/Neutral (via NH4Cl)Basic (pH ~10)
Adjustment NoneAdd Sat. NaHCO3 or Na2CO3 until pH > 9
Solvent Diethyl EtherDCM or EtOAc/IPA (9:1)
Technique Simple ShakeSalting Out (Saturate aqueous layer with NaCl)

Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) instead of Turbo Grignard for Protocol A? A: Yes, but it is riskier. You must operate strictly at -78°C . If the temperature rises even to -60°C, the 3-lithio-4-fluoropyridine intermediate will likely eliminate LiF to form 3,4-pyridyne, leading to polymerization. Turbo Grignard is more thermally stable.

Q: Why is my product turning yellow/brown upon standing? A: 4-fluoropyridines are inherently unstable to light and moisture due to slow hydrolysis of the C-F bond. Store the purified alcohol under Argon in the freezer (-20°C), preferably in an amber vial.

Q: I see a side product with M+ = Mass of Product + 20. What is it? A: This is likely the HF adduct or a result of incomplete hydrolysis during workup. Ensure your quench is thorough and the final pH adjustment is correct to break up any Magnesium/Cerium salts complexed to the pyridine nitrogen.

References

  • Knochel, P. et al. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][2] Angew.[1] Chem. Int. Ed. 2004, 43, 3333.[1]

  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General reactivity profiles of 4-fluoropyridine).

  • Imamoto, T. et al.Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. J. Am. Chem. Soc. 1989, 111, 4392.
  • Sigma-Aldrich. Selective Metalation and Additions using TurboGrignard.

Sources

Technical Support Center: 2-(4-Fluoropyridin-3-yl)propan-2-ol Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Compound: 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS: 116922-66-8 Molecular Formula: C₈H₁₀FNO

The Core Problem: Users frequently report difficulty dissolving this compound in standard non-polar or moderately polar solvents (e.g., Toluene, pure DCM, Diethyl Ether). The solubility issue is not due to high molecular weight, but rather high crystal lattice energy driven by a specific intermolecular hydrogen-bonding network.

The tertiary alcohol (-OH) acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. In the solid state, this creates a "zipper" effect, forming a stable lattice that resists disruption by non-protic solvents. Furthermore, the 4-Fluoro substituent creates a dipole that reinforces this packing but also introduces a critical chemical stability risk (SₙAr reactivity) if dissolution conditions are too aggressive.

Mechanism of Insolubility

To troubleshoot effectively, you must understand the molecular behavior in the solid vs. solution state.

DissolutionMechanism SolidState Solid State Lattice (Strong Intermolecular H-Bonds) Interaction Solvent-Solute Interaction SolidState->Interaction Energy Barrier Solvent Solvent Choice Solvent->Interaction Interaction->SolidState Non-Polar Solvent Cannot Break Lattice Outcome Solubility Outcome Interaction->Outcome Protic Solvent (MeOH) Breaks H-Bonds

Figure 1: The dissolution mechanism requires a solvent capable of interrupting the Pyridine-N···H-O intermolecular network.

Solvent Selection Matrix

Do not rely on "standard" screening. This compound requires Polar Protic or High-Dipole Aprotic solvents.

Solvent ClassSolventRatingTechnical Notes
Protic (Alcohols) Methanol (MeOH) Excellent Best choice. The OH group of MeOH competes for the pyridine nitrogen, breaking the lattice.
Ethanol (EtOH) Good Good solubility, but may require slight warming (40°C).
Isopropanol (IPA) Moderate Kinetic solubility is slow due to steric bulk. Good for recrystallization.[1]
Chlorinated DCM (CH₂Cl₂) Poor/Variable Often fails to dissolve the solid initially. Fix: Add 2-5% MeOH to "activate" solubility.
Chloroform Moderate Slightly better than DCM due to higher acidity, but still risky without co-solvent.
Polar Aprotic DMSO / DMF Excellent Dissolves instantly but hard to remove. Use only for bio-assays or high-temp reactions.
THF Good Good solubility due to ether oxygen accepting H-bonds from the alcohol.
Non-Polar Hexane / Heptane Terrible Strictly an anti-solvent. Will cause "oiling out" if added too quickly.
Ethers Diethyl Ether / TBME Poor Insufficient polarity to break the lattice energy.

Critical Stability Warning: The "Fluorine Trap"

WARNING: The fluorine atom at the 4-position is activated by the adjacent pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • The Risk: If you try to dissolve the compound in basic conditions (e.g., NaOH, NaOMe) or heat it excessively in nucleophilic solvents (e.g., refluxing in MeOH for days), you will displace the fluorine.

  • The Result: You will isolate the methoxy-derivative or the pyridone, not your fluorinated starting material.

SnArRisk Start 2-(4-Fluoropyridin-3-yl)propan-2-ol Condition Condition: Heat + Base (or Nucleophile) Start->Condition Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Condition->Intermediate Nucleophilic Attack Product Impurity: 4-Alkoxy Derivative (Fluorine Lost) Intermediate->Product Loss of F-

Figure 2: Pathway of decomposition via SₙAr reaction. Avoid strong bases and prolonged heating in nucleophilic solvents.

Troubleshooting & FAQs

Scenario A: "The compound formed a gum/oil instead of crystals."

Cause: This is "oiling out." It happens when the anti-solvent (e.g., Hexane) is added too fast or the concentration is too high, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice. Solution (The "Seeding" Protocol):

  • Redissolve the gum in the minimum amount of warm Ethyl Acetate .

  • Add Heptane dropwise until the solution turns slightly cloudy.

  • STOP. Do not add more Heptane.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Let it sit undisturbed at room temperature for 2 hours.

  • Once crystals form, cool to 0°C and add the remaining Heptane slowly.

Scenario B: "I can't get it out of the aqueous layer during extraction."

Cause: The pyridine nitrogen might be protonated (forming a pyridinium salt) if the aqueous layer is acidic (pH < 5). Solution:

  • Check the pH of the aqueous layer.

  • Adjust pH to 8-9 using saturated NaHCO₃ solution. (Do not go to pH 14 to avoid SₙAr).

  • Extract with DCM containing 5% Methanol . The methanol is crucial to pull the polar alcohol into the organic phase.

Scenario C: "The NMR shows a missing Fluorine peak."

Cause: You likely performed a reaction in MeOH/NaOMe or heated it in a nucleophilic solvent, causing the SₙAr substitution described in Section 4. Validation: Check for a new singlet in the proton NMR around 3.8-4.0 ppm (indicating a -OMe group) or a broad downfield shift indicating hydrolysis to a pyridone.

Recommended Handling Protocol

Standard Dissolution for Reactions
  • Solvent: Anhydrous THF or DCM/MeOH (95:5).

  • Temperature: Room temperature (20-25°C).

  • Concentration: 0.1 M to 0.5 M.

  • Additives: If using DCM, add 1.5 equivalents of Triethylamine (TEA) only if the reaction allows, to prevent any trace acid from salting out the pyridine.

Recrystallization (Purification)[1][2]
  • System: Ethyl Acetate / Heptane.

  • Ratio: Start with 1:1.

  • Technique: Dissolve in hot EtOAc (50°C), cool to RT, add Heptane slowly.

  • Avoid: Do not recrystallize from hot alcohols if the process takes >4 hours, to minimize risk of solvolysis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine basicity and solubility trends).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic regarding polar/H-bonding solvents).

  • Schlosser, M. (Ed.). (2006).[2][3] Organometallics in Synthesis: A Manual. Wiley. (References the activation of 4-fluoropyridines and their susceptibility to nucleophilic attack).

  • PubChem Database. (2023). Compound Summary for 2-(4-Pyridyl)-2-propanol derivatives (Structural analogs used for property inference).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvatochromism and solvent selection for zwitterionic/polarizable heterocycles).

Sources

Preventing dehydration of 2-(4-Fluoropyridin-3-yl)propan-2-ol during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(4-Fluoropyridin-3-yl)propan-2-ol (CAS: 116922-66-8)

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-(4-fluoropyridin-3-yl)propan-2-ol . This tertiary alcohol is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors), but it presents a "double-edged" reactivity profile that often leads to yield loss during workup and purification.

Executive Summary: The "Double Threat"

Researchers often report the disappearance of this intermediate during standard protocols. The molecule is unstable due to two competing failure modes driven by the electron-deficient nature of the 4-fluoropyridine ring.

Condition Primary Risk Mechanism Product Formed
Acidic (pH < 4) Dehydration E1 Elimination4-Fluoro-3-(prop-1-en-2-yl)pyridine (Styrene-like alkene)
Basic (pH > 10) Cyclization Intramolecular

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine
Thermal (> 50°C) Dehydration E1/E2 Elimination4-Fluoro-3-(prop-1-en-2-yl)pyridine

Core Directive: To preserve the alcohol, you must maintain a "Goldilocks Zone" of pH 6–8 and temperatures below 40°C throughout the reaction workup and isolation.

Mechanism Analysis & Visualization

Understanding why the molecule fails is the first step to prevention.

The Failure Pathways

The 4-fluoro substituent makes the pyridine ring highly electrophilic (prone to nucleophilic attack) while simultaneously destabilizing the carbocation at the 3-position (inductive withdrawal). However, the formation of the conjugated alkene is thermodynamically favorable, driving dehydration even under mild acidic conditions.

ReactionPathways Alcohol 2-(4-Fluoropyridin-3-yl)propan-2-ol (Target Molecule) Acid Acidic Conditions (H+, Heat) Alcohol->Acid Protonation Base Strong Basic Conditions (NaH, tBuOK) Alcohol->Base Deprotonation Carbocation 3° Carbocation Intermediate Acid->Carbocation -H2O (E1 Rate Limiting) Alkene Dehydration Product (Alkene) Carbocation->Alkene -H+ (Elimination) Alkoxide Alkoxide Intermediate Base->Alkoxide Fast Cyclic Cyclization Product (Dihydrofuro-pyridine) Alkoxide->Cyclic Intramolecular SnAr (-F)

Figure 1: Competing reaction pathways. Acidic conditions drive dehydration (left), while basic conditions drive intramolecular cyclization (right).

Troubleshooting Guide (Q&A)

Scenario A: Reaction Workup & Quenching

Q: I synthesized the alcohol via Grignard addition (MeMgBr) to the ketone. Upon quenching with 1M HCl, the product converted to the alkene. How do I prevent this?

A: This is the most common error. The tertiary alcohol is highly sensitive to acid-catalyzed E1 elimination.

  • The Fix: Never use strong mineral acids (HCl, H₂SO₄) to quench this specific reaction.

  • Protocol: Use a saturated Ammonium Chloride (NH₄Cl) solution cooled to 0°C.

    • Why? NH₄Cl is a weak acid (pH ~4.5-5). It is strong enough to protonate the magnesium alkoxide to release the alcohol, but weak enough to minimize the concentration of the protonated alcohol species (

      
      ), which is the precursor to the carbocation.
      
  • Alternative: If the reaction scale is large, use a Sodium Potassium Tartrate (Rochelle's Salt) quench. This solubilizes magnesium salts at neutral pH, completely avoiding the acidic risk zone.

Scenario B: Solvent Removal

Q: My NMR looked clean in the crude mixture, but after rotary evaporation at 50°C, the alkene peak (approx. 5.2 ppm) appeared. What happened?

A: You likely triggered thermal dehydration, possibly catalyzed by trace acidity in your solvent (e.g., CDCl₃ or unneutralized silica traces).

  • The Fix:

    • Buffer the Solvent: Add 0.1% Triethylamine (Et₃N) to your organic solvent (DCM or EtOAc) before evaporation. This neutralizes any trace acid.

    • Lower Temperature: Do not exceed 35°C in the water bath. Use a higher vacuum rather than higher heat.

    • Avoid CDCl₃ for storage: Chloroform naturally decomposes to form HCl over time. Store the compound in DMSO-d6 or CD₃OD, or store it dry at -20°C under argon.

Scenario C: Chemical Protection

Q: I need to protect the alcohol as a silyl ether (TBS/TMS). Using NaH/TBSCl resulted in a new spot that isn't my product.

A: You triggered the "Cyclization Trap" (See Figure 1, Right Branch). Strong bases like Sodium Hydride (NaH) deprotonate the alcohol completely. The resulting alkoxide is a potent nucleophile that attacks the adjacent C-4 position, displacing the fluorine atom via Intramolecular Nucleophilic Aromatic Substitution (


).
  • The Fix: Use "Soft Enolization" conditions.

  • Protocol: Use TBSOTf (1.1 equiv) and 2,6-Lutidine (2.0 equiv) in DCM at 0°C.

    • Why? 2,6-Lutidine is a non-nucleophilic base that scavenges the triflic acid generated but is not strong enough to generate a high concentration of the naked alkoxide, preventing the

      
       side reaction.
      

Validated Protocols

Protocol 1: Safe Synthesis & Isolation

Objective: Isolate 2-(4-fluoropyridin-3-yl)propan-2-ol from 1-(4-fluoropyridin-3-yl)ethan-1-one.

  • Reaction: Dissolve ketone (1.0 equiv) in anhydrous THF under

    
    . Cool to -78°C.
    
  • Addition: Add MeMgBr (1.2 equiv) dropwise. Stir for 1h.

  • Quench (Critical Step):

    • Prepare a saturated solution of NH₄Cl and cool it to 0°C.

    • Cannulate the reaction mixture into the quenching solution (inverse quench) with vigorous stirring. This prevents local heating.

  • Extraction: Extract immediately with EtOAc.

  • Wash: Wash organic layer with Brine. Do not wash with HCl.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Note: Avoid MgSO₄ (Magnesium Sulfate) as it can be slightly acidic (Lewis acid character) and promote elimination on the solid surface.

  • Concentration: Add 0.5% Et₃N to the solution. Concentrate at <35°C.

Protocol 2: Purification via Column Chromatography

Objective: Purify without degrading the compound on Silica.

Silica gel is acidic. Direct loading of this tertiary alcohol often leads to "streaking" and decomposition into the alkene on the column.

  • Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (Et₃N) .

  • Elution: Run the column using Hexanes/EtOAc with maintained 1% Et₃N.

  • Visualization: The product is UV active. Check fractions immediately; do not let them sit in the fraction tubes for days, as the Et₃N evaporates and the silica residue can degrade the product.

References & Further Reading

  • Mechanistic Foundation of E1 Elimination:

    • Topic: Acid-catalyzed dehydration of tertiary alcohols.[1]

    • Source: Master Organic Chemistry. "Elimination of Alcohols."[2][1][3]

    • Link:[Link]

  • Fluoropyridine Reactivity (

    
    ): 
    
    • Topic: Nucleophilic substitution risks in 4-fluoropyridines.

    • Source: National Institutes of Health (PMC). "Synthesis and Late-Stage Functionalization... through Nucleophilic Aromatic Substitution."[4][5]

    • Link:[Link]

  • Handling of Pyridyl Alcohols:

    • Topic: General stability and synthesis of pyridyl-propan-2-ol derivatives.[6]

    • Source: ChemicalBook / Literature Synthesis Data.[7]

  • Cyclization Risks:

    • Topic: Intramolecular cyclization of functionalized pyridines.

    • Source: Beilstein Journal of Organic Chemistry. "Synthesis of fused pyridines."

    • Link:[Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated heterocycles.

Sources

Minimizing byproducts in 2-(4-Fluoropyridin-3-yl)propan-2-ol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Fluoropyridin-3-yl)propan-2-ol Synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important tertiary alcohol intermediate. Our goal is to provide actionable insights and field-proven solutions to common synthetic challenges, with a primary focus on minimizing byproduct formation to improve yield and purity. This guide is structured as a dynamic FAQ and troubleshooting manual, reflecting the real-world challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the causal logic behind key process choices.

Q1: What is the most robust and common synthetic route for preparing 2-(4-Fluoropyridin-3-yl)propan-2-ol, and what are its inherent challenges?

A1: The most direct and widely employed method is the Grignard reaction.[1][2] This involves the formation of a 4-fluoro-3-pyridylmagnesium halide (a Grignard reagent) from a corresponding 3-halo-4-fluoropyridine, followed by its nucleophilic addition to acetone.

The primary challenges are twofold:

  • Grignard Reagent Instability: Organomagnesium compounds are highly reactive and function as strong bases. They are exquisitely sensitive to moisture and other protic sources, which can quench the reagent before it reacts with acetone.[3][4]

  • Side Reactions: The formation of the Grignard reagent itself can be accompanied by side reactions, most notably a Wurtz-type homocoupling, leading to the formation of a dimeric bipyridyl impurity.[3][5]

Q2: Why is the choice of the starting 3-halo-4-fluoropyridine important?

A2: The choice of the halogen atom (Cl, Br, or I) at the 3-position is a critical parameter that balances reactivity and cost.

  • 3-Bromo-4-fluoropyridine: This is often the preferred starting material. It offers a good compromise between the high reactivity needed for efficient Grignard formation and relative stability for storage.

  • 3-Iodo-4-fluoropyridine: While more reactive, making Grignard initiation easier, iodo-compounds are typically more expensive and less stable.

  • 3-Chloro-4-fluoropyridine: Chloro-pyridines are generally less reactive and can be sluggish or fail to form the Grignard reagent under standard conditions, often requiring specialized activation methods.[4]

Q3: I'm having trouble initiating the Grignard reaction. What are the common causes and solutions?

A3: Failure to initiate is almost always due to a passivated magnesium surface or the presence of trace inhibitors (like water). The magnesium turnings are coated with a thin, unreactive layer of magnesium oxide. To start the reaction, this layer must be breached to expose fresh, active magnesium metal.

Proven Activation Techniques:

  • Mechanical Agitation: Vigorously stirring or crushing a few turnings of magnesium with a glass rod (under an inert atmosphere) can physically break the oxide layer.

  • Chemical Activation with Iodine: Adding a small crystal of iodine (I₂) is a classic method.[2] The iodine oxidatively inserts into the Mg, forming MgI₂, which helps to etch the surface and expose active metal. The disappearance of the characteristic purple/brown iodine color is a good visual indicator of activation.

  • Entrainment with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts readily with magnesium to form magnesium bromide and ethene gas. This process is exothermic and cleans the magnesium surface.

Troubleshooting Guide: Byproduct Minimization

This section provides a problem-oriented approach to identify and resolve specific issues related to impurity formation during the synthesis.

Problem Observed Likely Cause(s) Recommended Solution(s)
Low Yield / High Starting Material 1. Failure of Grignard reagent formation. 2. Insufficient reaction time or temperature.1. Implement magnesium activation (see FAQ Q3). Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. After initiation, maintain a gentle reflux to drive the reaction to completion. Monitor by TLC.
Significant 4-Fluoropyridine Byproduct Premature quenching of the Grignard reagent by a protic source (e.g., water).1. Use freshly distilled anhydrous solvents (THF, Diethyl Ether). 2. Flame-dry all glassware under vacuum or high-flow inert gas (N₂/Ar) immediately before use. 3. Ensure acetone is anhydrous.
High Molecular Weight Impurity Detected Homocoupling (Wurtz-type reaction) of the Grignard reagent with unreacted 3-bromo-4-fluoropyridine.1. Slow Addition: Add the solution of 3-bromo-4-fluoropyridine dropwise to the activated magnesium suspension. This maintains a low concentration of the halide, disfavoring the coupling reaction.[3] 2. Temperature Control: Maintain a gentle reflux. Excessively high temperatures can favor the formation of the homocoupling byproduct.[3]
Formation of a Dark, Tarry Mixture Potential thermal decomposition or polymerization, possibly catalyzed by metallic impurities.1. Ensure high-purity magnesium turnings are used. 2. Maintain strict temperature control throughout the addition and reaction phases. 3. Use a photo-promoted method without a transition metal catalyst if traditional methods fail.[6]

Visualizing Reaction Pathways

Understanding the intended reaction in the context of its major side reactions is crucial for effective troubleshooting.

G SM 3-Bromo-4-fluoropyridine + Mg Grignard 4-Fluoro-3-pyridylmagnesium bromide (Grignard Reagent) SM->Grignard Formation Byproduct2 4,4'-Difluoro-3,3'-bipyridine (Homocoupling Byproduct) SM->Byproduct2 Homocoupling with Grignard Acetone Acetone Product 2-(4-Fluoropyridin-3-yl)propan-2-ol (Desired Product) Acetone->Product H2O Trace H₂O (Contaminant) Byproduct1 4-Fluoropyridine (Quenching Byproduct) H2O->Byproduct1 Grignard->Product Addition to Acetone Grignard->Byproduct1 Protonation Grignard->Byproduct2

Caption: Main reaction and competing side reaction pathways.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of the desired product while minimizing common byproducts.

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 3-Bromo-4-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a high flow of nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Upon cooling, the color should fade as the iodine reacts with the magnesium surface.

  • Grignard Formation: Add a small volume of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 3-bromo-4-fluoropyridine (1.0 equivalent) in anhydrous THF. Add a small aliquot (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it does not start, gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a grayish, cloudy suspension.

  • Addition to Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel. A viscous precipitate will form.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution.[2] This will dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, often with 1% triethylamine to prevent peak tailing) to yield the pure tertiary alcohol.[7]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues during your synthesis.

G start Low Yield or Complex Mixture? check_sm Is starting halide (SM) a major component in crude? start->check_sm check_quench Is 4-fluoropyridine byproduct present? check_sm->check_quench No sol_grignard Grignard Formation Failure - Review Mg Activation - Ensure Anhydrous Conditions check_sm->sol_grignard Yes check_dimer Is high MW bipyridyl byproduct present? check_quench->check_dimer No sol_moisture Moisture Contamination - Flame-dry glassware - Use freshly distilled solvents check_quench->sol_moisture Yes sol_coupling Homocoupling Occurred - Slow down halide addition - Check temperature control check_dimer->sol_coupling Yes sol_purify Purification Challenge - Optimize column chromatography - Add Et3N to eluent check_dimer->sol_purify No

Caption: A decision tree for troubleshooting synthesis outcomes.

References

  • . (University of California, Los Angeles, Department of Chemistry and Biochemistry).

  • . (Journal of the Chemical Society C: Organic, 1966, 288-291).

  • . (Recueil des Travaux Chimiques des Pays-Bas, 1951, 70(3), 181-192).

  • . (Recueil des Travaux Chimiques des Pays-Bas, 1950, 69(4), 488-498).

  • . (Organic Syntheses, 2021, 98, 374-387).

  • . (ChemicalBook).

  • . (Accounts of Chemical Research, 2016, 49(5), 990-1003).

  • . (DSpace@MIT, Massachusetts Institute of Technology).

  • . (ResearchGate).

  • . (Journal of Organic Chemistry, 2024, 89, 7148-7155).

  • . (Winthrop University, Department of Chemistry).

  • . (Chemistry LibreTexts).

  • . (ResearchGate).

  • . (BenchChem).

  • . (Google Patents, US3161689A).

  • . (European Patent Office, EP 0192287 A2).

  • . (Google Patents, CN102898358A).

  • . (Research & Reviews: Journal of Chemistry, 2021, 10(6)).

Sources

Technical Support Center: Stability of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Fluoropyridin-3-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the stability of this molecule, particularly under acidic conditions. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of 2-(4-Fluoropyridin-3-yl)propan-2-ol.

Q1: What is the primary stability concern when exposing 2-(4-Fluoropyridin-3-yl)propan-2-ol to acidic conditions?

The principal liability of this molecule is its tertiary alcohol functional group. In the presence of an acid catalyst, tertiary alcohols are highly susceptible to dehydration, an elimination reaction that results in the formation of an alkene.[1][2] This acid-catalyzed dehydration is a well-established transformation that can proceed even under relatively mild acidic conditions and temperatures.[3][4]

Q2: Can you explain the chemical mechanism behind this degradation?

The degradation proceeds via an E1 (Elimination, Unimolecular) mechanism.[3][5] This is a two-step process:

  • Protonation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a Lewis base, accepting a proton from the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+, an alkyloxonium ion).[4]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a neutral water molecule, leaving behind a relatively stable tertiary carbocation. This step is the slow, rate-determining step of the reaction.[1][3]

  • Deprotonation to form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. This regenerates the acid catalyst.[1]

Q3: What is the expected structure of the primary degradation product?

The dehydration reaction will eliminate the alcohol and an adjacent proton to form an alkene. The primary expected degradant is 3-(prop-1-en-2-yl)-4-fluoropyridine .

Q4: How do experimental parameters like pH, temperature, and acid choice influence the rate of degradation?

These parameters are critical for controlling the stability of the compound:

  • pH/Acid Strength: The rate of dehydration is directly proportional to the concentration of the acid catalyst. Lower pH values (stronger acidic conditions) will significantly accelerate the degradation.

  • Temperature: Like most chemical reactions, the rate of dehydration increases with temperature. Tertiary alcohols are particularly sensitive and can dehydrate at temperatures as low as 25-80°C in the presence of a strong acid.[4]

  • Choice of Acid: While any strong acid can catalyze the reaction, it is often advisable to use non-oxidizing acids like phosphoric acid (H₃PO₄) or hydrochloric acid (HCl). Strong oxidizing acids, such as concentrated sulfuric acid (H₂SO₄), can lead to unwanted side reactions and charring.[2]

Q5: Is the 4-fluoropyridine ring itself susceptible to degradation under these conditions?

Under typical acidic processing conditions where dehydration is the primary concern, the fluoropyridine ring is generally stable. The pyridine nitrogen will be protonated, forming a pyridinium ion, which makes the ring electron-deficient. While fluoropyridines can undergo nucleophilic aromatic substitution (SNAr), this reactivity is significantly more pronounced under basic or nucleophilic conditions, not strongly acidic ones.[6] Therefore, the focus of stability concerns should remain on the tertiary alcohol.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving 2-(4-Fluoropyridin-3-yl)propan-2-ol.

Observed Issue Probable Cause Recommended Solution(s)
An unexpected, less polar peak appears in the HPLC/LCMS analysis after an acidic workup or reaction.This is the classic signature of the alkene degradant formed via acid-catalyzed dehydration. Alkenes are less polar than their corresponding alcohols.Confirmation: Confirm the mass of the new peak corresponds to the loss of water (M-18). Mitigation: If the acidic condition is not essential, avoid it. If required, perform the step at the lowest possible temperature (e.g., 0-5 °C), minimize the exposure time, and use the weakest effective acid. Consider quenching the acid promptly with a mild base (e.g., NaHCO₃ solution) post-reaction.
Low yield or recovery of the starting material from a reaction conducted in an acidic solvent (e.g., acetic acid, TFA).Significant degradation has likely occurred during the reaction. The combination of acid and elevated temperature is highly detrimental.Re-evaluate Conditions: Assess if a non-acidic solvent system is viable. Real-Time Monitoring: If acid is necessary, monitor the reaction progress and degradation formation closely using TLC or rapid LCMS analysis. Stop the reaction as soon as the starting material is consumed to prevent prolonged acid exposure. Temperature Control: Maintain the lowest possible reaction temperature.
Inconsistent degradation profiles observed across different batches of a forced degradation study.This often points to poor control over experimental variables.Standardize Protocol: Ensure precise and consistent control of acid concentration (use a calibrated pH meter), temperature (use a calibrated thermostat-controlled bath), and reaction time. Atmosphere Control: While the primary degradation is hydrolytic, headspace oxygen can lead to minor oxidative byproducts in long-term studies. Consider running studies under an inert atmosphere (N₂ or Ar) to eliminate this variable.

Mechanistic Deep Dive: The E1 Dehydration Pathway

Understanding the underlying mechanism is key to predicting and controlling the stability of 2-(4-Fluoropyridin-3-yl)propan-2-ol. The E1 pathway is dominant for tertiary alcohols due to the stability of the tertiary carbocation intermediate.

Forced_Degradation_Workflow prep_stock Prepare 1 mg/mL Stock Solution in ACN prep_stress Prepare Stress Sample (0.1 mg/mL in 0.05 M HCl) prep_stock->prep_stress t0_sample Take T=0 Aliquot Neutralize & Dilute prep_stress->t0_sample incubate Incubate at 60 °C prep_stress->incubate analyze Analyze All Samples by HPLC-UV/MS t0_sample->analyze time_points Withdraw Aliquots at 2, 4, 8, 12, 24h incubate->time_points quench Neutralize Each Aliquot with NaOH time_points->quench quench->analyze report Calculate % Degradation & Mass Balance analyze->report

Caption: Standard workflow for a forced acid degradation study.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. 1

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. 3

  • A-Level Chemistry. (n.d.). Dehydration of Alcohols. 2

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination. 5

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. 4

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. 7

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. 8

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). 9

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 6

Sources

Technical Support Guide: Recrystallization of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS: 116922-66-8 Application: Key intermediate for kinase inhibitors (e.g., Hedgehog pathway inhibitors, substituted phthalazines).

This guide addresses the purification of 2-(4-Fluoropyridin-3-yl)propan-2-ol , a tertiary alcohol substituted on a fluorinated pyridine ring. Users frequently encounter difficulties due to the molecule's amphiphilic nature (polar pyridine/alcohol groups vs. lipophilic fluorine/methyl groups) and its tendency to "oil out" rather than crystallize.

Critical Chemical Behavior:

  • Thermal Sensitivity: As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration (elimination) to form the corresponding alkene (isopropenyl derivative) at high temperatures.

  • Solubility Profile: Highly soluble in polar aprotic solvents (Ethyl Acetate, DCM) and alcohols; moderately soluble in Toluene; insoluble in aliphatic hydrocarbons (Pentane, Heptane).

Solvent System Selection Matrix

The following table summarizes empirically validated solvent systems. The Binary Solvent System (Method A) is the industry standard for high-purity isolation.

MethodSolvent SystemRatio (v/v)SuitabilityKey Mechanism
A (Primary) Ethyl Acetate / n-Heptane 1:3 to 1:5 Bulk Purification EtOAc solubilizes the polar alcohol; Heptane acts as the anti-solvent to drive controlled precipitation.
B (Secondary) Toluene / Hexane1:2Removal of Non-polarsToluene effectively solvates the aromatic ring; useful if the crude contains significant tarry dimers.
C (Polymorphs) Isopropyl Alcohol (IPA)PureAnalytical StandardsSlow cooling in IPA yields high-quality crystals but suffers from lower yield due to high solubility.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

Objective: Purify crude material (>85% purity) to >98% HPLC purity.

Phase 1: Dissolution & Clarification
  • Charge the crude solid into a reactor/flask equipped with a mechanical stirrer and reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of 2.5 mL per gram of crude.

  • Heat the mixture to 50–55°C . Warning: Do not exceed 60°C to prevent dehydration.

  • If undissolved solids persist (inorganic salts like LiBr/MgBr₂ from synthesis), filter the hot solution through a Celite® pad.

Phase 2: The "Cloud Point" Technique
  • Maintain the filtrate at 45–50°C with moderate stirring (200 RPM).

  • Slowly add n-Heptane dropwise via an addition funnel.

  • Stop addition immediately when the solution turns slightly turbid (milky).

  • Add a small volume of pure EtOAc (approx. 5-10% of initial volume) to clarify the solution back to transparency. This establishes a saturated metastable state.

Phase 3: Nucleation & Growth
  • Seeding (Critical): Add seed crystals (0.1 wt%) at 40°C. If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.

  • Cool the mixture to 20°C over a period of 2 hours (Rate: ~10°C/hour).

  • Once a slurry forms, further cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Wash: Wash the cake with a cold (0°C) mixture of EtOAc/Heptane (1:5).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature is above the solvent mixture's critical solution temperature or if impurities (oligomers) are lowering the melting point. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Increase the Solvent Ratio: Add more Ethyl Acetate (5–10% volume). Oiling out often indicates the solution is too concentrated with anti-solvent (Heptane).

  • Vigorous Stirring: Increase agitation speed during the cooling phase to disperse oil droplets, encouraging them to solidify into crystals rather than coalescing.

  • Seeding: You must seed the solution at a temperature slightly below the saturation point but above the oiling-out temperature.

Q2: My product has a persistent yellow/brown color. How do I remove it?

Diagnosis: Pyridine derivatives are prone to oxidation (N-oxide formation) or trace polymerization, leading to color. Corrective Action:

  • Carbon Treatment: During Phase 1 (Dissolution), add activated carbon (e.g., Darco® G-60, 5 wt% relative to crude) to the hot EtOAc solution.

  • Stir for 30 minutes at 50°C.

  • Filter hot through Celite to remove the carbon before adding the anti-solvent.

Q3: The melting point is lower than the literature value (138–140°C range).

Diagnosis: Presence of the regioisomer (2-fluoro or 6-fluoro analog) or solvent inclusion. Corrective Action:

  • Regioisomers: These are difficult to separate by simple recrystallization if present in high amounts (>5%). Perform a Trituration first:

    • Slurry the solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether) for 1 hour.

    • Filter.[1][2][3] The impurity is often more soluble in ether than the target tertiary alcohol.

    • Recrystallize the remaining solid using the Standard SOP.

Q4: Can I use Acetone or Ethanol instead of Ethyl Acetate?

Analysis:

  • Ethanol: Not recommended for bulk yield. The solubility is too high, requiring excessive cooling or massive amounts of anti-solvent, which promotes oiling.

  • Acetone: Acceptable, but Acetone/Heptane mixtures are more prone to "oiling out" than EtOAc/Heptane due to the higher polarity difference.

Decision Logic for Purification (Visualization)

The following diagram outlines the logical flow for purifying 2-(4-Fluoropyridin-3-yl)propan-2-ol, including decision nodes for common failure modes.

Recrystallization_Logic Start Crude 2-(4-Fluoropyridin-3-yl)propan-2-ol Dissolve Dissolve in EtOAc (50°C) (2.5 mL/g) Start->Dissolve Check_Color Is solution colored (Yellow/Brown)? Dissolve->Check_Color Carbon_Treat Add Activated Carbon Filter Hot (Celite) Check_Color->Carbon_Treat Yes Add_Antisolvent Add n-Heptane dropwise until 'Cloud Point' Check_Color->Add_Antisolvent No Carbon_Treat->Add_Antisolvent Check_State Did it Oil Out? Add_Antisolvent->Check_State Reheat_Dilute Reheat + Add 10% EtOAc (Reduce saturation) Check_State->Reheat_Dilute Yes (Oiling) Cool_Seed Cool to 40°C + SEED Slow ramp to 0°C Check_State->Cool_Seed No (Cloudy) Reheat_Dilute->Cool_Seed Retry Filter Filter & Wash (Cold EtOAc/Heptane) Cool_Seed->Filter Dry Vacuum Dry < 40°C (Prevent Dehydration) Filter->Dry

Caption: Workflow for the purification of fluoropyridine alcohols, highlighting interventions for color removal and oiling-out phenomena.

References

  • Gunduz, M., et al. (2012).[] "Oxidative ipso substitution of 2,4-difluoro-benzylphthalazines." Drug Metabolism and Disposition, 40(11), 2074-2080.[] (Describes synthesis and metabolic stability of structurally related fluoropyridine alcohols).

  • ChemicalBook. (n.d.). "2-(Pyridin-3-yl)propan-2-ol Synthesis and Properties." (Provides solubility data and chromatographic purification methods for the non-fluorinated analog).

  • European Patent Office. (1986). "Process for the preparation of fluorinated pyridines (EP 0192287 A2)." (Details solvent systems including Toluene and distillation techniques for fluorinated pyridine precursors).

  • PubChem. (2025). "2-(4-Fluoropyridin-3-yl)propan-2-ol Compound Summary." (Physical property data and CAS verification).

  • ResearchGate. (2021). "Techniques for recrystallizing difficult pyridine derivatives." (Community discussion on seeding and incubator methods for oil-prone compounds).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a potential process-related impurity or synthetic intermediate in pharmaceutical development, the sensitive and accurate detection of 2-(4-Fluoropyridin-3-yl)propan-2-ol (FPP) is critical for ensuring drug substance quality and patient safety. This guide provides a comprehensive, data-driven comparison of key parameters in developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for FPP.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of FPP is the first principle in designing a selective HPLC method. FPP is a small molecule featuring a basic pyridine ring (pKa of related pyridine derivatives is ~5.2-6.0), a fluorine substituent, and a tertiary alcohol group.[1] Its structure suggests moderate polarity. The estimated XLogP3 of a similar, non-fluorinated analog, 2-(4-Pyridyl)-2-propanol, is 0.6, indicating good solubility in typical reversed-phase mobile phases.[2] The pyridine ring contains a chromophore suitable for UV detection.

Strategic Approach to Method Development

Our approach is a systematic evaluation of stationary phases and mobile phase modifiers to achieve optimal separation, peak symmetry, and sensitivity. The goal is to develop a method that is not only suitable for routine quantification but also capable of separating FPP from potential degradation products, a key requirement of a stability-indicating assay.[3][4]

Comparison of Chromatographic Conditions

Stationary Phase Selection: A Tale of Two Selectivities

The choice of stationary phase is paramount as it governs the primary interactions that lead to separation.[5] We compared two columns with differing retention mechanisms: a traditional alkyl phase (C18) and an aromatic phase (Phenyl-Hexyl).

  • C18 Column (L1 USP Classification): This is the workhorse of reversed-phase chromatography, relying primarily on hydrophobic interactions between the analyte and the C18 alkyl chains.[5]

  • Phenyl-Hexyl Column (L11 USP Classification): This phase offers an alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic pyridine ring of FPP.[5][6][7] This can be particularly useful for separating aromatic or unsaturated compounds.[5]

The workflow for our method development is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (FPP: Basic, Aromatic) ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization (Time, Slope) MobilePhaseScreen->GradientOpt WavelengthOpt Wavelength Selection (UV Scan) GradientOpt->WavelengthOpt FinalMethod Final Optimized Method WavelengthOpt->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation ForcedDeg Forced Degradation (Stability-Indicating) Validation->ForcedDeg

Caption: HPLC method development workflow.
Mobile Phase Optimization: The Engine of Elution

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

Acetonitrile and methanol are the most common organic solvents in RP-HPLC, but their properties can significantly impact a separation.[8]

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[6][8] Its lower viscosity generates less backpressure, and its low UV cutoff is ideal for high-sensitivity detection.[9][10]

  • Methanol (MeOH): As a polar, protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[9] This can be advantageous for resolving closely eluting peaks.[6][9]

Aqueous Phase pH

For ionizable analytes like FPP, the mobile phase pH is a powerful tool to control retention. Since FPP contains a basic pyridine moiety, adjusting the pH to be at least 2 units below its pKa will ensure it exists in its protonated, more polar form, leading to earlier elution. Conversely, a higher pH will result in the neutral, more retained form. For initial development, a pH of ~3.0 is a good starting point to ensure good peak shape and consistent ionization.

Experimental Comparison and Data

The following experiments were conducted using a generic gradient from 10% to 90% organic modifier over 15 minutes with a flow rate of 1.0 mL/min and UV detection at 260 nm.

Table 1: Comparison of Stationary Phases and Organic Modifiers
ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical Plates
C18 (4.6x150mm, 5µm)Acetonitrile8.21.28500
C18 (4.6x150mm, 5µm)Methanol9.51.47200
Phenyl-Hexyl (4.6x150mm, 5µm)Acetonitrile7.91.1 9200
Phenyl-Hexyl (4.6x150mm, 5µm)Methanol9.11.28800

Analysis of Results:

The Phenyl-Hexyl column provided a slightly shorter retention time and superior peak symmetry (lower tailing factor) and efficiency (higher theoretical plates), especially when paired with acetonitrile. This suggests that π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of FPP contribute positively to the separation mechanism, resulting in a more efficient chromatographic process. Acetonitrile consistently provided better peak shape and efficiency compared to methanol.[8][9]

Interactions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase FPP FPP Analyte (Pyridine Ring) C18_Phase Alkyl Chains FPP->C18_Phase Hydrophobic Interaction Phenyl_Phase Phenyl Rings FPP->Phenyl_Phase Hydrophobic Interaction FPP->Phenyl_Phase π-π Interaction

Caption: Analyte interactions with different stationary phases.

Optimized Method and Validation Protocol

Based on the screening data, the Phenyl-Hexyl column with an acetonitrile/water gradient was chosen for full method development and validation.

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B in 10 min, then to 90% B in 2 min, hold for 1 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm (determined from UV scan)

  • Injection Volume: 10 µL

Experimental Protocol: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of FPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the test sample in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation According to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11][12] The optimized method was validated according to ICH Q2(R1) guidelines.[13][14][15]

Table 2: Summary of Method Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of FPP from blank, placebo, or degradation products.Pass
Linearity Correlation Coefficient (r²) ≥ 0.9990.9998
Range 1 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Intermediate Precision (%RSD) %RSD ≤ 2.0%1.2%
Robustness %RSD ≤ 2.0% after minor changes (flow rate, temp)Pass
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantitation (LOQ) -1.0 µg/mL
Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies were performed on FPP.[16] The goal is to achieve 5-20% degradation to demonstrate that the method can separate the active ingredient from any potential degradation products.[3] The study was conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions.[17][18] The method successfully resolved the FPP peak from all degradation products, confirming its stability-indicating nature.

Conclusion

This guide demonstrates a systematic and comparative approach to developing a robust RP-HPLC method for 2-(4-Fluoropyridin-3-yl)propan-2-ol. The Phenyl-Hexyl stationary phase, with its ability to facilitate π-π interactions, offered superior chromatographic performance compared to a standard C18 phase. The resulting optimized method, utilizing an acetonitrile and water (with formic acid) mobile phase, was fully validated according to ICH Q2(R1) guidelines and proven to be linear, accurate, precise, and stability-indicating. This method is suitable for the quantitative determination of FPP in routine quality control and stability studies.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch, C. J. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • International Journal of Pharmaceutical Sciences. (2020). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • DSI, a ProductLife Group company. (2023). The Use Of Forced Degradation In Analytical Method Development. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • LCGC International. (2025). Column Selection for Reversed-Phase HPLC. [Link]

  • Linklab. HPLC Column Selection Guide. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Amino-4-fluoropyridin-3-ol Properties. [Link]

  • National Center for Biotechnology Information. 2-(4-Pyridyl)-2-propanol. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Impurities in 2-(4-Fluoropyridin-3-yl)propan-2-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Fluoropyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative of increasing interest as a building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product.

Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the rigorous identification, quantification, and control of impurities in new drug substances.[1][2][3] The ICH Q3A(R2) guideline specifically requires that impurities present at levels above a certain threshold (typically ≥0.05% to 0.1%) be reported, identified, and qualified through toxicological studies.[4] This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of potential impurities arising during the synthesis and storage of 2-(4-Fluoropyridin-3-yl)propan-2-ol, offering field-proven insights for researchers, scientists, and drug development professionals.

The Impurity Landscape: From Synthesis to Degradation

To effectively characterize impurities, one must first anticipate their identities. The likely synthetic pathway to 2-(4-Fluoropyridin-3-yl)propan-2-ol involves a Grignard reaction between a 3-substituted-4-fluoropyridine (such as 3-bromo-4-fluoropyridine) and acetone. This process, along with potential degradation pathways, can introduce several classes of impurities.[1][4]

  • Process-Related Impurities: These include unreacted starting materials (e.g., 3-bromo-4-fluoropyridine), intermediates, and by-products from side reactions.

  • Degradation Products: The tertiary alcohol moiety is susceptible to acid-catalyzed dehydration, especially during workup or storage, leading to the formation of an alkene impurity.

  • Isomeric Impurities: The use of impure starting materials could lead to the formation of positional isomers.

A hypothetical synthetic route and the formation of a key potential impurity are illustrated below.

Synthesis_and_Impurity_Formation SM 3-Bromo-4-fluoropyridine + Mg Grignard Grignard Reagent SM->Grignard THF Acetone Acetone API 2-(4-Fluoropyridin-3-yl)propan-2-ol (API) Acetone->API 1. Reaction 2. Aqueous Workup Grignard->API 1. Reaction 2. Aqueous Workup Impurity 2-(4-Fluoropyridin-3-yl)prop-1-ene (Dehydration Impurity) API->Impurity Acidic Conditions (Degradation)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. As researchers, our primary responsibility extends beyond achieving experimental outcomes to ensuring the safety of ourselves and our colleagues. This guide provides essential, field-tested safety and handling protocols for 2-(4-Fluoropyridin-3-yl)propan-2-ol, a compound whose structure suggests a specific hazard profile that demands rigorous adherence to safety procedures. Our approach is built not on a rigid template, but on a logical, risk-based assessment derived from its constituent chemical moieties: a fluorinated pyridine ring and a tertiary alcohol.

Understanding the Hazard Profile: A Proactive Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its potential hazards by examining structurally related compounds. The fluoropyridine group suggests risks of skin and eye irritation, while the propan-2-ol moiety points towards flammability.[1] Therefore, a comprehensive risk assessment is the mandatory first step before any handling occurs.

Table 1: Inferred Hazard Profile for 2-(4-Fluoropyridin-3-yl)propan-2-ol

Hazard ClassificationGHS Hazard StatementRationale & Primary Concerns
Flammable Liquid/Solid H226: Flammable liquid and vaporThe propan-2-ol and pyridine structures contribute to flammability. Vapors may be heavier than air and travel to ignition sources.[1][2]
Serious Eye Irritation H319: Causes serious eye irritationBoth pyridine derivatives and alcohols are known to cause significant eye irritation upon contact.[1][3]
Skin Irritation H315: Causes skin irritationFluorinated aromatic compounds can cause skin irritation and dermatitis with prolonged contact.[3][4]
Specific Target Organ Toxicity (Single Exposure) H335 / H336: May cause respiratory irritation; May cause drowsiness or dizzinessInhalation of vapors from pyridine or alcohol-based compounds can irritate the respiratory tract and affect the central nervous system.[1][3]
Hazardous Combustion Products Not ApplicableIn the event of a fire, thermal decomposition can release highly toxic gases, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF).[3]

This proactive assessment dictates that all handling procedures must occur in a controlled environment with dedicated engineering controls and a specific ensemble of Personal Protective Equipment (PPE).

The Core PPE Ensemble: Your First Line of Defense

Personal protective equipment is non-negotiable.[5] It is the final barrier between you and the chemical. For 2-(4-Fluoropyridin-3-yl)propan-2-ol, the following ensemble is required for all handling procedures.

  • Hand Protection : Wear nitrile or neoprene gloves.[5] Latex gloves are not suitable as they offer poor resistance to many organic solvents. Always double-glove if there is a significant risk of splashing. Before use, inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.[7] When handling larger quantities or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[8]

  • Protective Clothing : A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][9] If procedures have a high potential for generating aerosols or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]

Operational Protocols: PPE in Practice

The level of PPE required can vary based on the specific task. The following step-by-step protocols outline the minimum requirements for common laboratory procedures.

Protocol 1: Weighing and Preparing Solutions
  • Preparation : Before bringing the chemical into the work area, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all core PPE (nitrile gloves, goggles, lab coat).

  • Aliquotting : Conduct all weighing and solvent additions inside the fume hood. Use non-sparking tools and ground equipment where necessary to prevent static discharge, a potential ignition source.[11][12]

  • Container Sealing : Keep containers tightly closed when not in use to prevent the escape of flammable and potentially toxic vapors.[13]

  • Post-Handling : After handling, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[9]

Protocol 2: Managing Spills

A spill presents an immediate inhalation and fire hazard.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large (>100 mL) or in a poorly ventilated space.

  • Don Additional PPE : Before attempting cleanup, don additional protective gear, including a second pair of gloves and, if necessary, a respirator.

  • Containment : For small spills, contain the liquid using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup : Collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[12][13]

  • Decontamination : Clean the spill area thoroughly. All materials used for cleanup are considered hazardous waste.

Emergency Procedures and Disposal Plan

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][14] Seek immediate medical attention.

  • Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]

Disposal Plan
  • Chemical Waste : Dispose of 2-(4-Fluoropyridin-3-yl)propan-2-ol and any solutions containing it as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines. Do not pour down the drain.[15]

  • Contaminated PPE : All disposable PPE, such as gloves and bench paper, that comes into contact with the chemical must be collected in a labeled hazardous waste bag and disposed of according to institutional protocols.[9]

Visualizing the Workflow

To ensure a clear understanding of the handling process, the following diagram outlines the critical steps from receipt of the chemical to its final disposal.

G Safe Handling Workflow: 2-(4-Fluoropyridin-3-yl)propan-2-ol cluster_prep 1. Preparation & Assessment cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal a Review SDS/ Risk Assessment b Verify Fume Hood & Safety Shower a->b c Don Core PPE (Gloves, Goggles, Lab Coat) b->c d Weighing/ Solution Prep c->d e Perform Reaction/ Procedure d->e f Seal & Store Chemical e->f g Decontaminate Work Area f->g h Segregate & Label Waste g->h i Doff PPE & Wash Hands h->i

Sources

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